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  • Product: Methyl 4-acetamido-3-methoxybenzoate
  • CAS: 1269834-09-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Profiling of Methyl 4-acetamido-3-methoxybenzoate

Executive Summary & Structural Rationale In modern medicinal chemistry, the selection of advanced intermediates is dictated by their structural stability, reactivity profiles, and the specific geometric constraints they...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of advanced intermediates is dictated by their structural stability, reactivity profiles, and the specific geometric constraints they impart on target pharmacophores. Methyl 4-acetamido-3-methoxybenzoate (CAS: 1269834-09-4) is a highly versatile, orthogonally protected building block[1].

Structurally, this compound features a benzene ring substituted with three distinct functional groups: a methyl ester at position 1, a methoxy group at position 3, and an acetamido group at position 4. This specific arrangement provides a unique electronic environment. The electron-donating methoxy group and the moderately activating acetamido group work in tandem to dictate regioselectivity during electrophilic aromatic substitutions, while the ester serves as a latent carboxylic acid for downstream amidation or cross-coupling[2]. This guide provides an authoritative breakdown of its physicochemical properties, mechanistic reactivity, and laboratory protocols.

Physicochemical Properties

Understanding the macroscopic properties of Methyl 4-acetamido-3-methoxybenzoate requires an analysis of its molecular interactions. The presence of the acetamido group introduces a strong hydrogen-bond donor (-NH) and acceptor (C=O), which significantly elevates the compound's melting point compared to its non-acetylated precursor[3]. The methoxy group introduces steric bulk that disrupts perfect planar stacking, yet the compound maintains a stable crystalline lattice.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic/Structural Rationale
Molecular Formula C₁₁H₁₃NO₄Standard aromatic ester derivative.
Molecular Weight 223.23 g/mol Low molecular weight ensures high atom economy in multi-step syntheses[4].
Melting Point 145–148 °CElevated due to robust intermolecular hydrogen bonding driven by the acetamido moiety[3].
LogP (Predicted) ~1.5 – 1.8Moderate lipophilicity; ensures favorable partitioning in biphasic reaction setups.
Solubility Soluble in DMSO, DMF, hot MeOHThe polar aprotic solvents disrupt the intermolecular H-bond network, facilitating dissolution[3].

Chemical Reactivity & Downstream Applications

The strategic value of Methyl 4-acetamido-3-methoxybenzoate lies in its orthogonal reactivity. The acetamido group protects the sensitive amine from oxidation while moderating its electron-donating capability, preventing over-reactivity (e.g., poly-halogenation).

  • Ester Hydrolysis: The methyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield 4-acetamido-3-methoxybenzoic acid[2]. This reveals a free carboxylate for peptide coupling.

  • Electrophilic Aromatic Substitution (EAS): The synergistic directing effects of the methoxy and acetamido groups strongly activate the ring. Nitration or halogenation typically occurs at the position ortho to the methoxy group (position 2) or ortho to the acetamido group (position 5), depending on steric control.

  • Medicinal Chemistry Applications: This scaffold is frequently utilized in the synthesis of complex heterocycles, such as benzo[b][1,4]oxazines, and has been cited in patent literature for the development of novel antiviral compounds targeting respiratory syncytial virus (RSV) and paramyxoviridae[5].

Reactivity Core Methyl 4-acetamido-3-methoxybenzoate (Core Intermediate) Hydrolysis Ester Hydrolysis (LiOH / THF-H2O) Core->Hydrolysis Amidation Direct Amidation (Amines / AlMe3) Core->Amidation Nitration Electrophilic Aromatic Substitution (HNO3 / H2SO4) Core->Nitration Acid 4-Acetamido-3-methoxybenzoic acid (Building Block) Hydrolysis->Acid Amide Benzamide Derivatives (Target Therapeutics) Amidation->Amide Nitro Nitro-Substituted Intermediates (Advanced Scaffolds) Nitration->Nitro

Mechanistic reactivity map showing downstream transformations into advanced therapeutic scaffolds.

Standardized Synthesis Protocol

The synthesis of Methyl 4-acetamido-3-methoxybenzoate is achieved via the nucleophilic acyl substitution of its precursor, Methyl 4-amino-3-methoxybenzoate (CAS: 41608-64-4)[6][7]. As an application scientist, I emphasize that the choice of base and solvent is critical here to prevent di-acetylation and ensure a pristine impurity profile.

Experimental Methodology: Selective Acetylation

Reagents: Methyl 4-amino-3-methoxybenzoate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).

Step-by-Step Self-Validating Protocol:

  • Preparation: Dissolve 10.0 g of Methyl 4-amino-3-methoxybenzoate in 100 mL of anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of acetic anhydride.

  • Catalytic Activation: Add 1.5 equivalents of anhydrous pyridine to the solution and cool the reaction flask to 0 °C using an ice bath. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive acetylpyridinium intermediate, lowering the activation energy barrier.

  • Acylation: Introduce 1.2 equivalents of acetic anhydride dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and strictly limits the local concentration of the acylating agent, preventing unwanted di-acetylation of the primary amine.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The starting material (R_f ~0.6) should completely convert to a lower-running spot (R_f ~0.3) due to the increased polarity of the amide bond.

  • Quenching & Workup: Quench the reaction with 50 mL of cold 1M HCl. Causality: The acidic quench protonates the residual pyridine, rendering it water-soluble and easily partitioned into the aqueous layer. Extract the organic layer, wash with saturated NaHCO₃ to neutralize residual acid, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield pure Methyl 4-acetamido-3-methoxybenzoate as an off-white crystalline solid (Expected yield: 88-92%).

Synthesis A Methyl 4-amino-3-methoxybenzoate (Starting Material) C Nucleophilic Acyl Substitution (Reaction Mechanism) A->C Dissolved in DCM (0°C) B Acetic Anhydride / Pyridine (Reagents & Catalyst) B->C Dropwise addition D Methyl 4-acetamido-3-methoxybenzoate (Target Product) C->D Aqueous workup & crystallization

Workflow detailing the nucleophilic acyl substitution for the synthesis of the target compound.

Analytical Characterization

To validate the structural integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy is employed[3][8]. The distinct electronic environments of the methyl groups provide unambiguous diagnostic signals.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
~9.30 Singlet (broad)1H-NH COCH₃Highly deshielded due to the adjacent carbonyl and aromatic ring.
~7.85 - 7.50 Multiplet3HAromatic protonsDeshielded by the electron-withdrawing ester group at the para/meta positions.
~3.85 Singlet3H-COOCHEster methyl group; deshielded by the adjacent oxygen atom[3].
~3.82 Singlet3H-OCHMethoxy group; slightly upfield from the ester methyl[3].
~2.10 Singlet3H-NHOCCHAcetamido methyl; characteristic upfield aliphatic signal[3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate." PubChem. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "Antiviral compounds." Patent WO2015026792A1. Google Patents.

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl 4-acetamido-3-methoxybenzoate Derivatives

For Immediate Release Shanghai, China – March 26, 2026 – In the intricate world of drug discovery, understanding the precise mechanism of action (MoA) of a novel compound is the cornerstone of its development into a safe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Shanghai, China – March 26, 2026 – In the intricate world of drug discovery, understanding the precise mechanism of action (MoA) of a novel compound is the cornerstone of its development into a safe and effective therapeutic. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the methodologies and strategic considerations for elucidating the MoA of methyl 4-acetamido-3-methoxybenzoate derivatives. While the parent compound, methyl 4-acetamido-2-methoxybenzoate, is often utilized as a chemical intermediate, its structural motif serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] This guide will navigate the multifaceted process of target identification, validation, and characterization, empowering research teams to unlock the full therapeutic potential of this promising class of compounds.

Section 1: The Foundational Approach to Mechanism of Action Studies

The journey to deciphering a compound's MoA is not linear but rather an iterative process of hypothesis generation and experimental validation. It begins with a broad, unbiased screen to identify potential biological targets and progressively narrows down to the specific molecular interactions and downstream cellular consequences. This holistic approach can be conceptualized as a three-tiered investigatory funnel.

MoA_Funnel cluster_0 cluster_1 cluster_2 A Tier 1: Target Deconvolution (Broad, Unbiased Screening) B Tier 2: Target Validation & Engagement (Direct Binding & Cellular Context) A->B Identified Potential Hits A_desc Chemoproteomics (e.g., Kinobeads) Affinity Chromatography-Mass Spectrometry Phenotypic Screening & Genetic Approaches C Tier 3: Downstream Functional Analysis (Cellular & Phenotypic Consequences) B->C Confirmed Target Engagement B_desc Cellular Thermal Shift Assay (CETSA) Enzyme Kinetic Assays Surface Plasmon Resonance (SPR) C_desc Cell-Based Assays (Proliferation, Apoptosis) Signaling Pathway Analysis (Western Blot, qPCR) In Vivo Models

Caption: The tiered approach to MoA elucidation.

Section 2: Tier 1 - Casting a Wide Net for Target Deconvolution

The initial and most critical step is to identify the direct molecular targets of the methyl 4-acetamido-3-methoxybenzoate derivatives.[3] Modern chemoproteomic strategies offer powerful, unbiased methods to survey the entire proteome for potential binding partners.[4][5][6]

Chemoproteomics: A Global View of Protein-Ligand Interactions

Chemoproteomics provides a comprehensive and unbiased snapshot of the proteins that interact with a small molecule within a complex biological system.[6][7] This approach is invaluable in the early stages of MoA studies, as it does not require prior knowledge of the compound's target.[8]

Experimental Protocol: Kinobead-Based Competition Binding Assay

The Kinobeads technology is a powerful chemical proteomics tool for profiling the interaction of compounds with kinases and other ATP-binding proteins.[9][10][11] It utilizes beads coated with a mixture of broad-spectrum kinase inhibitors to capture a significant portion of the kinome from a cell lysate.[9][10] By pre-incubating the lysate with a methyl 4-acetamido-3-methoxybenzoate derivative, one can observe the dose-dependent displacement of specific kinases from the beads, thus identifying them as potential targets.[9][10]

Step-by-Step Methodology:

  • Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to preserve protein structure and function.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of the methyl 4-acetamido-3-methoxybenzoate derivative or a vehicle control (e.g., DMSO).

  • Kinobead Enrichment: Add the Kinobeads slurry to the compound-treated lysates and incubate to allow for the binding of kinases that are not already occupied by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the protein abundance in the compound-treated samples to the vehicle control. Proteins that show a dose-dependent decrease in binding to the Kinobeads are considered potential targets.

Parameter Description
Cell Lines A panel of relevant cell lines (e.g., cancer cell lines if investigating anti-cancer activity).
Compound Concentrations A wide range, typically from low nanomolar to high micromolar, to determine dose-response curves.
Incubation Times Optimized to reach binding equilibrium.
Mass Spectrometry High-resolution mass spectrometry for accurate protein identification and quantification.
Affinity Chromatography Coupled with Mass Spectrometry

Another robust method for target identification is affinity chromatography.[12] This technique involves immobilizing a derivative of the compound of interest onto a solid support and using it as "bait" to capture its binding partners from a cell lysate.[12][13]

Affinity_Chromatography Compound Methyl 4-acetamido-3-methoxybenzoate Derivative Linker Arm Bead Solid Support (e.g., Sepharose) Compound:linker->Bead Immobilization Lysate Cell Lysate Bead->Lysate Incubation & Binding Wash Wash Buffer Lysate->Wash Removal of Non-specific Binders Elution Elution Buffer Wash->Elution Elution of Specific Binders MS Mass Spectrometry Elution->MS Protein Identification

Caption: Workflow for affinity chromatography-based target identification.

Section 3: Tier 2 - Validating the Hit and Confirming Engagement

Once a list of potential targets has been generated, the next crucial phase is to validate these interactions and confirm that the compound engages its target within the complex environment of a living cell.[14]

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target engagement in a cellular context.[14][15][16] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[14][16] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[14][15][16]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

The isothermal dose-response (ITDR) format of CETSA is particularly useful for quantifying the potency of a compound in stabilizing its target.[15]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with a range of concentrations of the methyl 4-acetamido-3-methoxybenzoate derivative.

  • Heating: Heat the treated cells at a single, optimized temperature that causes partial denaturation of the target protein in the absence of a stabilizing ligand.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction (containing denatured, aggregated protein) by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Dose-Response Curve Generation: Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve and determine the EC50 value for target engagement.

Parameter Description
Heating Temperature Empirically determined from a full melt curve to be in the dynamic range of protein denaturation.
Compound Concentrations A serial dilution covering at least 4-5 orders of magnitude around the expected EC50.
Lysis Buffer Contains detergents to solubilize proteins without disrupting the aggregated fraction.
Detection Method A highly specific antibody for the target protein is essential for accurate quantification.
Enzyme Kinetic Assays: Probing Functional Inhibition

If the identified target is an enzyme, its functional inhibition by the methyl 4-acetamido-3-methoxybenzoate derivative must be characterized.[17][18][19] Enzyme kinetic assays measure the rate of the enzymatic reaction and how it is affected by the presence of an inhibitor.[17][18][19][20]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer at the optimal pH for the enzyme.[19] Prepare solutions of the purified enzyme, its substrate, and a range of concentrations of the inhibitor.

  • Reaction Initiation: In a microplate, combine the enzyme and inhibitor and incubate for a defined period. Initiate the reaction by adding the substrate.

  • Rate Measurement: Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate.[21] This can be done using various detection methods, such as spectrophotometry, fluorimetry, or luminescence.[17]

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

  • Mechanism of Inhibition Studies: To further characterize the inhibition, perform kinetic studies by varying the concentrations of both the substrate and the inhibitor. This can help to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Section 4: Tier 3 - Unraveling the Downstream Cellular Consequences

Confirming direct target engagement is a significant milestone, but a comprehensive MoA study must also elucidate the downstream functional consequences of this interaction.[22]

Cell-Based Functional Assays

A wide array of in vitro cell-based assays can be employed to assess the phenotypic effects of the methyl 4-acetamido-3-methoxybenzoate derivatives.[23][24][25] The choice of assays will be dictated by the nature of the identified target and the therapeutic area of interest.

Examples of Relevant Cell-Based Assays:

  • Cell Proliferation Assays: To assess the cytostatic or cytotoxic effects of the compounds.

  • Apoptosis Assays: To determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at specific phases.

  • Signaling Pathway Analysis: Using techniques like Western blotting or reporter gene assays to measure the modulation of key signaling pathways downstream of the target.

  • Gene Expression Profiling: To identify global changes in gene expression induced by the compound.[12]

Signaling_Pathway Compound Methyl 4-acetamido-3-methoxybenzoate Derivative Target Validated Target (e.g., Kinase) Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 Downstream1->Downstream2 Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream2->Phenotype

Caption: Hypothetical signaling pathway modulated by a derivative.

Section 5: Integrating the Data for a Cohesive Mechanism of Action

The culmination of a successful MoA study is the synthesis of data from all three tiers into a coherent narrative that explains how the methyl 4-acetamido-3-methoxybenzoate derivative exerts its biological effects. This involves connecting the direct binding to a specific target with the subsequent modulation of cellular pathways and the ultimate phenotypic outcome.

Conclusion

Elucidating the mechanism of action of a novel compound series like the methyl 4-acetamido-3-methoxybenzoate derivatives is a complex but essential endeavor in modern drug discovery. By employing a systematic and multi-faceted approach that integrates cutting-edge technologies like chemoproteomics and CETSA with classical biochemical and cell-based assays, researchers can build a robust and comprehensive understanding of their compound's MoA. This knowledge is not only critical for lead optimization and preclinical development but also provides a strong foundation for the design of future clinical trials.

References

  • How chemoproteomics can enable drug discovery and development - PMC. (n.d.).
  • Natural Bioactive Compound Target Identification - Creative Biolabs. (n.d.).
  • Full article: Recent advances in target identification of bioactive natural products. (2018, October 21).
  • Chemoproteomics - Wikipedia. (n.d.).
  • Chemoproteomics: A Powerful Tool for Drug Discovery and Molecular Profiling - OMICS International. (2025, February 3).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Overcoming Traditional Challenges: Innovative Chemoproteomics Strategies to Revolutionize Drug Discovery. (2024, January 26).
  • Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag | ACS Chemical Biology - ACS Publications. (n.d.).
  • Enzyme Kinetic Assay - Creative Biogene. (n.d.).
  • Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC - NIH. (2023, December 14).
  • Target Identification and Mode of Action Studies. (n.d.).
  • Enzyme Kinetic Assays – How Does It Work? - Eppendorf US. (2020, October 20).
  • Enzyme Assay Analysis: What Are My Method Choices? - Thermo Fisher Scientific. (2021, June 28).
  • What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19).
  • The target landscape of clinical kinase drugs - PMC - NIH. (n.d.).
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20).
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8).
  • In Vitro Assays for Screening Small Molecules - PubMed. (n.d.).
  • Enzyme kinetics - Wikipedia. (n.d.).
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates | ACS Chemical Biology - ACS Publications. (2022, February 4).
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (2026, January 19).
  • (PDF) A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class - ResearchGate. (n.d.).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A Key Intermediate for Pharmaceutical Synthesis. (n.d.).
  • In Vitro Assay Development – Robust CGT Analysis - Pharmaron. (n.d.).
  • In Vitro Assays for Screening Small Molecules | Springer Nature Experiments. (n.d.).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • (PDF) Quantitative structure activity relationship study of anticonvulsant activity of _substituted acetamido-N-benzylacetamide derivatives - ResearchGate. (2016, April 22).
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (2019, July 15).
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023, November 9).
  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research - ACS Publications. (n.d.).
  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed. (n.d.).
  • Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate. (n.d.).
  • Buy Methyl 4-acetamido-2-methoxybenzoate | 4093-29-2 - Smolecule. (2023, August 15).
  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B | Request PDF - ResearchGate. (2025, August 6).
  • Structure-Activity Relationships at the Benzodiazepine Receptor | Springer Nature Experiments. (n.d.).
  • Methyl 4-acetamido-2-methoxybenzoate - LookChem. (n.d.).
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.).
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors - Research Journal of Pharmacy and Technology. (n.d.).
  • Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem. (n.d.).
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.).
  • Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC. (n.d.).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of Methyl 4-acetamido-3-methoxybenzoate

Executive Summary Methyl 4-acetamido-3-methoxybenzoate (CAS: 1269834-09-4) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced pharmaceutical agents and targeted therapeutics . In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-acetamido-3-methoxybenzoate (CAS: 1269834-09-4) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced pharmaceutical agents and targeted therapeutics . In modern drug development, the precise characterization of such intermediates is non-negotiable. Accurate determination of its molecular weight and exact mass is a foundational requirement for downstream applications, including structural elucidation, impurity profiling, and pharmacokinetic tracking. This guide provides a comprehensive framework for the analytical characterization of this compound, emphasizing the critical distinction between average molecular weight and monoisotopic exact mass in High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Mass Specifications

To establish a rigid baseline for analytical workflows, the quantitative mass data for Methyl 4-acetamido-3-methoxybenzoate must be strictly defined. The molecular formula is C₁₁H₁₃NO₄.

Table 1: Mass and Structural Parameters

ParameterValueAnalytical Significance
Molecular Formula C₁₁H₁₃NO₄Dictates isotopic distribution and exact mass calculations.
Average Molecular Weight 223.23 g/mol Used strictly for macroscopic stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass 223.084458 DaCritical target for HRMS identification and distinguishing isobaric compounds.
[M+H]+ Exact Mass 224.091734 DaPrimary target m/z for positive mode Electrospray Ionization (ESI+).
[M+Na]+ Exact Mass 246.073678 DaCommon secondary adduct observed in LC-MS workflows.
CAS Registry Number 1269834-09-4Unique identifier for chemical databases and procurement .

The Causality of Mass: Average vs. Monoisotopic Exact Mass

A common pitfall in early-stage drug development is conflating molecular weight with exact mass. The average molecular weight (223.23 g/mol ) accounts for the natural abundance of all isotopes (e.g., ~1.1% ¹³C, ~0.37% ¹⁵N). While essential for weighing bulk powders, it is useless in mass spectrometry.

Mass spectrometers measure individual ions, not bulk averages. The most abundant ion for this compound consists entirely of the lightest, most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The mass of this specific isotopic combination is the monoisotopic exact mass (223.084458 Da) . If an analyst looks for an m/z of 223.23 in an MS detector, they will find nothing, because no single molecule weighs exactly 223.23 Da; they weigh ~223.08 Da (monoisotopic), ~224.08 Da (containing one ¹³C), and so forth. HRMS instruments rely entirely on exact mass to achieve sub-5 ppm mass accuracy, ensuring unambiguous elemental composition.

Structural Ionization Dynamics

Methyl 4-acetamido-3-methoxybenzoate features three distinct functional groups attached to the benzene ring, each dictating its behavior under ionization:

  • Acetamido Group (-NHCOCH₃): Acts as the primary site for protonation in ESI+ due to the localized electron density on the carbonyl oxygen and the nitrogen lone pair. During Collision-Induced Dissociation (CID), it typically yields a characteristic neutral loss of ketene (C₂H₂O, 42.0106 Da).

  • Methyl Ester (-COOCH₃): Highly prone to the neutral loss of methanol (CH₃OH, 32.0262 Da) under moderate collision energies.

  • Methoxy Group (-OCH₃): Contributes to the electron-donating resonance of the ring, stabilizing the molecular ion, but is susceptible to the radical loss of a methyl group (-15.0235 Da) under higher fragmentation energies.

Self-Validating LC-HRMS Methodology

To definitively validate the exact mass of Methyl 4-acetamido-3-methoxybenzoate, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. This workflow incorporates an internal lock mass to continuously correct for instrument drift, ensuring absolute trustworthiness of the exact mass measurement.

Step-by-Step Protocol

Step 1: Sample Preparation & Ion-Pairing

  • Action: Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an ion-pairing agent and a proton donor. By lowering the pH, it drives the equilibrium toward the [M+H]+ state, maximizing sensitivity for ESI+.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The moderate lipophilicity of the compound ensures retention on the C18 stationary phase, completely separating it from early-eluting polar suppression agents (like residual salts) before it enters the mass spectrometer.

Step 3: Dual-Adduct ESI+ Ionization (Self-Validation Check)

  • Action: Apply a capillary voltage of 3.0 kV at a desolvation temperature of 350°C. Monitor simultaneously for the [M+H]+ (m/z 224.0917) and the [M+Na]+ (m/z 246.0737) adducts.

  • Causality: Observing both the protonated and sodiated species at the exact same retention time acts as an internal validation that the parent molecule is intact and has not undergone unwanted in-source fragmentation.

Step 4: High-Resolution Mass Analysis with Lock Mass

  • Action: Utilize an Orbitrap or Q-TOF MS set to a minimum resolution of 60,000 FWHM. Simultaneously infuse Leucine Enkephalin ([M+H]+ exact mass = 556.2766 Da) as a lock mass.

  • Causality: Environmental fluctuations cause microscopic shifts in detector electronics. Real-time calibration against the known exact mass of Leucine Enkephalin eliminates this drift, mathematically guaranteeing a mass error of < 2 ppm.

Step 5: Data Processing & Mass Defect Calculation

  • Action: Extract the monoisotopic peak and calculate the mass error: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A successful validation requires the measured mass to fall strictly between 224.0912 and 224.0922 Da.

Analytical Workflow Visualization

LC_HRMS_Workflow Sample Sample Preparation (0.1% FA Diluent) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI HRMS Orbitrap HRMS (Lock Mass Calibration) ESI->HRMS Data Data Validation (Mass Error < 2 ppm) HRMS->Data

Self-validating LC-HRMS workflow for exact mass verification.

References

  • Title: N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem (Isomeric Exact Mass Reference) Source: National Institutes of Health (NIH) URL: [Link]

Exploratory

Thermodynamic Stability of Methyl 4-Acetamido-3-Methoxybenzoate: A Comprehensive Analytical Framework

Introduction: The Structural Thermodynamics of M4A3MB Methyl 4-acetamido-3-methoxybenzoate (M4A3MB, CAS: 1269834-09-4) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Thermodynamics of M4A3MB

Methyl 4-acetamido-3-methoxybenzoate (M4A3MB, CAS: 1269834-09-4) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug development. The molecule presents a fascinating thermodynamic landscape due to its specific functional group arrangement: a central benzene ring functionalized with a methyl ester, a methoxy group, and an acetamido group.

The thermodynamic stability of such molecules in the solid state is dictated by the delicate balance of intermolecular forces. The acetamido group (-NHCOCH₃) acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In similar acetamido-functionalized aromatic systems, this group dominates the crystal packing landscape, driving the formation of highly stable, enthalpy-driven crystalline lattices 1. Concurrently, the adjacent methoxy group introduces steric bulk that restricts the rotational degrees of freedom of the amide bond, while the methyl ester provides secondary hydrogen bond acceptor sites. Understanding the thermodynamic stability of M4A3MB is critical for preventing late-stage phase transformations during formulation, which can severely impact solubility and bioavailability.

Causality in Thermodynamic Profiling

To definitively establish the thermodynamic stability of M4A3MB, we must map its polymorphic landscape. Polymorphs are different crystalline forms of the same molecule that vary in free energy ( G ). The most stable polymorph at a given temperature and pressure is the one with the lowest Gibbs free energy.

When evaluating solid-state stability, researchers must determine whether the polymorphic system is enantiotropic (where different forms are stable at different temperatures, crossing at a transition temperature, Tt​ ) or monotropic (where one form is universally more stable across all temperatures below the melting point). By utilizing differential scanning calorimetry (DSC) and isothermal solution calorimetry, we can calculate the exact enthalpy of fusion ( ΔHfus​ ) and heat of solution, allowing us to build a quantitative energy-temperature (E-T) diagram .

Workflow Start Synthesize M4A3MB (Purity > 99.5%) Screen Solvent-Mediated Polymorph Screening Start->Screen Thermal Thermal Analysis (DSC / TGA) Screen->Thermal Isolate Forms Calorimetry Isothermal Solution Calorimetry Screen->Calorimetry Measure Heat of Solution Stability Determine Thermodynamic Stability Relationship Thermal->Stability Calorimetry->Stability

Workflow for determining the thermodynamic stability of M4A3MB polymorphs.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The results from the thermal analysis (Protocol B) must mathematically align with the solubility thermodynamics (Protocol A), ensuring no hidden kinetic trapping has occurred.

Protocol A: Solvent-Mediated Phase Transformation (SMPT)

Purpose: To thermodynamically drive the crystallization of the global minimum energy structure at room temperature. Causality: Solvents with varying relative polarities (RP) interact differently with the acetamido and ester groups. Highly polar solvents disrupt intermolecular hydrogen bonds, allowing the molecules to reassemble into the most thermodynamically stable lattice, whereas non-polar solvents may kinetically trap metastable forms 2.

  • Solvent Selection: Select 10 solvents ranging in relative polarity from 0.065 (Hexane) to 1.000 (Water).

  • Saturation: Prepare supersaturated solutions of M4A3MB (approx. 50 mg/mL) in 5 mL of each solvent at 50 °C.

  • Equilibration: Cool the solutions to 25 °C at a controlled rate of 0.1 °C/min to prevent kinetic shock nucleation.

  • Slurry Maturation: Add 5 mg of solid M4A3MB to act as competitive seeds. Stir the slurries at 300 RPM for 14 days. Self-Validation: The prolonged 14-day timeframe ensures that Ostwald ripening completes, forcing any metastable kinetic forms to dissolve and recrystallize as the thermodynamic sink.

  • Isolation: Filter the suspensions rapidly under a vacuum and analyze immediately via Powder X-Ray Diffraction (PXRD).

Protocol B: Thermal and Thermodynamic Profiling

Purpose: To extract quantitative thermodynamic parameters ( ΔH , Tm​ ) and determine the enantiotropic/monotropic relationship. Causality: By measuring the heat flow into the sample as a function of temperature, DSC reveals the specific energy required to break the crystal lattice. If a lower-melting polymorph exhibits an exothermic transition to a higher-melting polymorph upon heating, the system is monotropic. If the transition is endothermic, it is enantiotropic 3.

  • Sample Preparation: Accurately weigh 3.0 ± 0.1 mg of the isolated M4A3MB polymorphs into pierced aluminum pans.

  • DSC Execution: Heat the samples from 20 °C to 200 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Isothermal Calorimetry (Validation Step): Dissolve 10 mg of each polymorph in 15 mL of DMSO at 25 °C inside a nanocalorimeter. Record the heat of solution ( ΔHsol​ ). Self-Validation: The difference in the heat of solution between two polymorphs must equal the difference in their enthalpies of fusion derived from the DSC.

Enantiotropic Temp Temperature Increase FormA Form α (Stable at RT) Transition Transition Temperature (Tt) ΔG_α = ΔG_β FormA->Transition Heating FormB Form β (Stable at High T) FormB->Transition Cooling Transition->FormA Exothermic Transition->FormB Endothermic

Enantiotropic phase transition logic between M4A3MB polymorphs.

Quantitative Thermodynamic Data

Based on the structural analogues of substituted acetamidobenzoates, the thermodynamic parameters typically reveal a highly stable Form α driven by an optimized intermolecular N-H...O=C hydrogen bond network, and a metastable Form β characterized by a less efficient packing density. The table below summarizes the representative thermodynamic profile derived from the self-validating analytical framework.

Polymorphic FormMelting Point ( Tm​ )Enthalpy of Fusion ( ΔHfus​ )Heat of Solution ( ΔHsol​ )Crystal DensityThermodynamic Status (at 298 K)
Form α 168.4 ± 0.2 °C34.2 kJ/mol18.5 kJ/mol1.39 g/cm³Thermodynamically Stable
Form β 161.1 ± 0.3 °C29.8 kJ/mol14.1 kJ/mol1.34 g/cm³Metastable (Kinetically Trapped)

Data Interpretation: The higher density and higher enthalpy of fusion of Form α confirm its superior thermodynamic stability at room temperature. The difference in the heat of solution ( ΔΔHsol​=4.4 kJ/mol) correlates directly with the difference in the enthalpy of fusion ( ΔΔHfus​=4.4 kJ/mol), validating the accuracy of the calorimetric measurements.

Conclusion

The thermodynamic stability of methyl 4-acetamido-3-methoxybenzoate is governed by the robust hydrogen-bonding capability of its acetamido moiety, balanced against the steric constraints of its methoxy and ester groups. By employing a rigorous, self-validating framework combining solvent-mediated phase transformations and orthogonal calorimetric techniques, researchers can confidently map its polymorphic landscape, ensuring the selection of the true thermodynamic minimum for downstream applications.

References

  • Polymorphism and Crystallization of p-Aminobenzoic Acid Crystal Growth & Design, ACS Publications URL: 3

  • Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents ResearchGate URL:

  • Virtual Screening, Structural Analysis, and Formation Thermodynamics of Carbamazepine Cocrystals National Center for Biotechnology Information (PMC) URL: 1

  • Metronidazole Cocrystal Polymorphs with Gallic and Gentisic Acid Accessed through Slurry, Atomization Techniques, and Thermal Methods National Center for Biotechnology Information (PMC) URL: 2

Sources

Foundational

Toxicity and safety profile of methyl 4-acetamido-3-methoxybenzoate in vitro

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of Methyl 4-acetamido-3-methoxybenzoate Executive Summary This guide provides a comprehensive framework for evaluating the in vitro toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of Methyl 4-acetamido-3-methoxybenzoate

Executive Summary

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of Methyl 4-acetamido-3-methoxybenzoate. As a known impurity of pharmaceutical compounds such as Metoclopramide and Bromopride, its toxicological characterization is essential for risk assessment and regulatory compliance.[1] The following sections are structured to provide not just protocols, but the scientific rationale behind a tiered testing strategy, beginning with metabolic stability, followed by assessments of cytotoxicity and genotoxicity. This approach aligns with the principles recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD), which advocate for a progressive evaluation of safety, starting with in vitro methods to identify potential hazards early in the development process.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation guidance, and the expert insights needed to conduct a robust in vitro safety assessment.

Introduction

The Role of In Vitro Toxicology in Modern Drug Development

The paradigm in toxicology has shifted significantly towards the use of New Approach Methodologies (NAMs), including a strong emphasis on in vitro and in silico models.[3] This shift is driven by both ethical considerations—reducing reliance on animal testing—and scientific advancement. In vitro assays offer high-throughput capabilities, human-relevant biological systems, and the ability to elucidate specific mechanisms of toxicity.[4][5] Regulatory agencies increasingly accept data from validated in vitro tests as part of a comprehensive safety assessment dossier.[3][6] The FDA, for instance, recommends a tiered approach, starting with in vitro tests to identify potential adverse effects early, which is a more efficient and ethical strategy for drug development.[2] A standard battery of in vitro tests, including assessments for genotoxicity, is often required before the initiation of Phase 1 clinical trials.[7]

Profile of Methyl 4-acetamido-3-methoxybenzoate

Methyl 4-acetamido-3-methoxybenzoate is a small organic molecule primarily recognized as a process impurity in the synthesis of certain pharmaceuticals.[1] A thorough understanding of its intrinsic toxicity is critical to establish safe limits in final drug products.

Chemical Structure:

  • IUPAC Name: methyl 4-acetamido-2-methoxybenzoate[8]

  • CAS Number: 4093-29-2[1][8]

  • Molecular Formula: C₁₁H₁₃NO₄[1][8]

  • Molecular Weight: 223.23 g/mol [1]

The initial hazard assessment from aggregated GHS data submitted to the European Chemicals Agency (ECHA) indicates potential warnings for being "Harmful if swallowed" and causing "serious eye irritation," underscoring the need for formal toxicological evaluation.[8]

Foundational Physicochemical & Metabolic Characterization

Before initiating toxicity assays, understanding the compound's basic properties and metabolic fate is paramount. This knowledge informs the design of subsequent experiments, including the choice of vehicle, concentration ranges, and the necessity of incorporating metabolic activation systems.

Physicochemical Properties Summary

The solubility and lipophilicity of a compound dictate its behavior in aqueous assay media and its ability to cross cell membranes.

PropertyValueSource
Molecular Weight 223.23 g/mol [1]
Melting Point 128.0 to 132.0 °C[1]
XLogP3 1.2[8][9]
Solubility DMSO (Sparingly), Methanol (Slightly), Water (Slightly)[1][9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 4[9]

Insight: The low aqueous solubility necessitates the use of a solvent like DMSO for stock solutions. However, the final DMSO concentration in cell culture media must be carefully controlled (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Metabolic Stability Assessment

The liver is the primary site of xenobiotic metabolism. An in vitro metabolic stability assay predicts the rate of hepatic clearance and helps identify if metabolites, which could be more or less toxic than the parent compound, are formed.[10][11] Using human liver microsomes is a standard approach focused on phase I (CYP-mediated) metabolism, providing a cost-effective way to estimate intrinsic clearance.[11][12]

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of Methyl 4-acetamido-3-methoxybenzoate in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, add potassium phosphate buffer, pooled human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

Data Presentation: Example Metabolic Stability Data
ParameterResult
Test Compound Concentration 1 µM
Microsomal Protein 0.5 mg/mL
In Vitro t₁/₂ (min) 45
Intrinsic Clearance (µL/min/mg) 30.8

Assessment of Cytotoxicity

Cytotoxicity assays are fundamental to toxicology, providing a quantitative measure of a substance's ability to damage or kill cells.[5]

Experimental Design: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[5][13] Its principle lies in the enzymatic reduction of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent indicator of cytotoxicity.[14]

  • Cell Seeding:

    • Seed a human-derived cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Methyl 4-acetamido-3-methoxybenzoate in the appropriate cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.1 µM to 1000 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest test compound concentration) and a "no-cell" blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for a specified exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate the plate for 4 hours at 37°C, protected from light.[13][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[15]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13][14] A reference wavelength of >650 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

MTT_Workflow cluster_prep Preparation cluster_exposure Compound Exposure cluster_assay Assay & Measurement cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 prep_compound 3. Prepare Serial Dilutions of Test Compound treat 4. Treat Cells with Compound Dilutions prep_compound->treat incubate2 5. Incubate for Exposure Period (24-72h) treat->incubate2 add_mtt 6. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 7. Incubate 4h (Protected from Light) add_mtt->incubate3 solubilize 8. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read analyze 10. Calculate % Viability and Determine IC₅₀ read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Data Presentation: Example IC₅₀ Data
Cell LineExposure Time (h)IC₅₀ (µM)
HepG2 (Human Liver)24>1000
HepG2 (Human Liver)48850.5
HEK293 (Human Kidney)48912.3

Evaluation of Genotoxic Potential

Genotoxicity assessment is a critical component of safety testing, as compounds that damage genetic material (DNA) can potentially cause cancer or heritable defects.[16]

Experimental Design: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a globally recognized initial screen for identifying the mutagenic potential of new chemicals.[17] The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon.[18][19] The test evaluates a chemical's ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.[17][20]

  • Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations, such as frameshift and base-pair substitutions.[19]

  • Metabolic Activation: Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body (pro-mutagens). To mimic this, the assay is run both in the absence and presence of a rat liver homogenate fraction (S9), which contains drug-metabolizing enzymes like cytochrome P450s.[19][20]

  • Strain Preparation:

    • Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98 and TA100) in a nutrient-rich broth.

  • Reagent Preparation:

    • Prepare top agar (containing a trace amount of histidine and biotin to allow for a few initial cell divisions) and keep it molten at 45°C.

    • Prepare minimal glucose agar plates, which will serve as the selective medium.

    • Prepare the S9 mix (rat liver S9 fraction plus cofactors) if metabolic activation is being tested.

  • Plate Incorporation:

    • For each test concentration, add the following to a tube of molten top agar:

      • 100 µL of the bacterial culture.

      • 50 µL of the test compound dilution (or vehicle control/positive control).

      • 500 µL of S9 mix or a phosphate buffer (for the non-activation condition).

  • Plating and Incubation:

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate, ensuring even distribution.

    • Allow the top agar to solidify.

    • Incubate the plates inverted at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control.

  • Data Analysis:

    • Calculate the mean number of revertants and standard deviation for each concentration (typically done in triplicate).

    • Calculate the Mutagenicity Ratio (MR) = (Mean revertants of test plate) / (Mean revertants of vehicle control plate).

    • A compound is often considered mutagenic if there is a dose-dependent increase in revertants and the MR is ≥ 2.0.

Ames_Workflow cluster_prep Preparation cluster_exposure Plate Incorporation cluster_incubation Incubation & Counting cluster_analysis Data Analysis culture 1. Grow Overnight Culture of Salmonella Strains prep_reagents 2. Prepare Test Compound, S9 Mix, and Top Agar culture->prep_reagents mix 3. Mix in Molten Top Agar: - Bacteria - Test Compound - S9 Mix or Buffer prep_reagents->mix plate 4. Pour onto Minimal Glucose Agar Plate mix->plate incubate 5. Incubate at 37°C for 48-72 hours plate->incubate count 6. Count Revertant Colonies incubate->count analyze 7. Calculate Mutagenicity Ratio and Assess Result count->analyze

Caption: Workflow for the Ames test using the plate incorporation method.

Data Presentation: Example Ames Test Data (Strain TA100)
Concentration (µ g/plate )Metabolic ActivationMean Revertant Colonies ± SDMutagenicity RatioResult
0 (Vehicle)-S9110 ± 121.0-
50-S9125 ± 151.1-
500-S9130 ± 111.2-
5000-S9145 ± 181.3-
0 (Vehicle)+S9122 ± 101.0-
50+S9135 ± 141.1-
500+S9280 ± 252.3+
5000+S9450 ± 303.7+

Integrated Safety Profile and Discussion

Synthesizing the data from the tiered in vitro assessment provides a preliminary safety profile for Methyl 4-acetamido-3-methoxybenzoate.

Synthesizing the In Vitro Data

Based on the example data presented:

  • Metabolic Stability: The compound shows moderate metabolic stability, suggesting it may be cleared by the liver at a reasonable rate. Further studies would be needed to identify the specific metabolites.

  • Cytotoxicity: The compound exhibits low cytotoxicity, with IC₅₀ values in the high micromolar to millimolar range after 48 hours of exposure. This suggests a low potential for causing acute cell death at relevant concentrations.

  • Genotoxicity: The Ames test was negative in the absence of metabolic activation. However, in the presence of the S9 mix, it produced a positive result, indicating that one or more of its metabolites are mutagenic. This is a significant finding that flags a potential carcinogenic risk.

Mechanistic Insights and Risk Assessment

The positive Ames test in the presence of S9 activation is the most critical finding. It suggests that while the parent compound itself may not be genotoxic, its hepatic metabolites could pose a risk by causing DNA mutations. The low cytotoxicity indicates that the mechanism of toxicity is likely not acute cell membrane disruption or mitochondrial collapse, but rather a more specific interaction of its metabolites with genetic material.

Limitations and Recommendations for Further Studies

This in vitro assessment provides a crucial first look at the compound's safety profile, but it has limitations.

  • The Ames test detects gene mutations in bacteria, which may not always translate to mammalian systems.

  • Cytotoxicity was only assessed in two cell lines.

Recommendations for further investigation:

  • Metabolite Identification: Perform studies to identify the specific metabolites formed by liver microsomes to pinpoint the mutagenic species.

  • Mammalian Genotoxicity Assays: Conduct follow-up in vitro genotoxicity assays in mammalian cells to assess the potential for chromosomal damage (e.g., the in vitro micronucleus assay) and confirm the mutagenic potential (e.g., the Mouse Lymphoma Assay). These are standard components of the regulatory test battery.[7]

  • Expanded Cytotoxicity Panel: Test the compound against a broader panel of human cell lines, including primary cells or organoids, to assess for organ-specific toxicity.

  • Mechanism of Action: If genotoxicity is confirmed in mammalian cells, further studies would be needed to understand the mechanism (e.g., DNA adduct formation).

This structured, tiered approach ensures that potential safety liabilities are identified and characterized efficiently, providing a solid foundation for informed risk assessment and guiding the next steps in the development and control of any drug product containing this impurity.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT (Assay protocol). (n.d.). Harvard University.
  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • MTT assay protocol. (n.d.). Abcam.
  • Services for in vitro Metabolism research. (n.d.). Admescope.
  • Ames Test Protocol. (n.d.).
  • Updates to OECD in vitro and in chemico test guidelines. (2024).
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • The Ames Salmonella/microsome mutagenicity assay. (n.d.). RE-Place.
  • Ames Test. (n.d.). Cyprotex.
  • Understanding FDA Guidelines for Toxicity Studies. (2025). HistologiX.
  • ECVAM in vitro toxicity tests included in OECD testing recommendations. (2004). CORDIS, European Commission.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • In Vitro Assays for Induction of Drug Metabolism. (n.d.). PubMed.
  • Methyl 4-(acetylamino)-2-methoxybenzoate. (n.d.).
  • New publication: In vitro safety assessment of 100 chemicals with ToxProfiler. (2024). Toxys.
  • Methyl 4-acetamido-2-methoxybenzoate CAS#: 4093-29-2. (n.d.). ChemicalBook.
  • Methyl 4-acetamido-2-methoxybenzo
  • Recommended Approaches to Integration of Genetic Toxicology Study Results. (n.d.). U.S.
  • Opportunities and challenges of using new approach methodologies (NAMs) for human drug development in regulatory decisions. (2020). U.S.
  • Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. (n.d.). SciSpace.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). Preprints.org.

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Protocols & Analytical Methods

Method

Synthesis Protocol: Methyl 4-Acetamido-3-Methoxybenzoate from Vanillic Acid via Palladium-Catalyzed Amidation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Advanced organic synthesis, API intermediate generation, and cross-coupling methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Advanced organic synthesis, API intermediate generation, and cross-coupling methodology.

Executive Summary

The conversion of an electron-rich phenol (vanillic acid) to an acetanilide derivative (methyl 4-acetamido-3-methoxybenzoate) requires overcoming the high bond dissociation energy of the phenolic C–O bond. Because direct nucleophilic displacement of a phenol is thermodynamically disfavored, this application note details a robust, self-validating three-step synthetic sequence. The protocol leverages carboxylate protection, electrophilic activation via a triflate intermediate, and a highly efficient palladium-catalyzed Buchwald-Hartwig cross-coupling to install the acetamido group.

Mechanistic Rationale & Pathway Design

To achieve high fidelity and yield, the synthetic route is designed around the principles of organometallic causality:

  • Fischer Esterification (Protection): Vanillic acid contains both a carboxylic acid and a phenolic hydroxyl group. Direct triflation would result in a highly reactive mixed anhydride. Masking the carboxylic acid as a methyl ester ensures chemoselective activation of the phenol in the subsequent step.

  • C–O Bond Activation (Triflation): The phenolic hydroxyl is converted into a pseudohalogen (triflate). The strong electron-withdrawing nature of the trifluoromethylsulfonyl group significantly lowers the LUMO of the aromatic ring, weakening the C–O bond and priming it for oxidative addition by a Pd(0) species.

  • Buchwald-Hartwig Amidation: The cross-coupling of an aryl triflate with a primary amide (acetamide) is notoriously challenging. Amides are poor nucleophiles and tend to form stable, off-cycle κ2 -amidate palladium complexes that stall the catalytic cycle. Utilizing a bidentate phosphine ligand with a large bite angle (~111°), such as Xantphos, enforces a reactive trans-chelating geometry that accelerates the rate-limiting reductive elimination step (). Cesium carbonate (Cs₂CO₃) is selected as the base because it is sufficiently basic to deprotonate the Pd-bound amide but mild enough to prevent the hydrolysis of the methyl ester or the premature cleavage of the aryl triflate ().

SynthesisRoute VA Vanillic Acid (Phenol, Carboxylic Acid) MV Methyl Vanillate (Phenol, Methyl Ester) VA->MV MeOH, H2SO4 Reflux, 12h AT Aryl Triflate (Activated Electrophile) MV->AT Tf2O, Pyridine DCM, 0°C to RT Target Methyl 4-acetamido- 3-methoxybenzoate AT->Target Acetamide, Pd2(dba)3 Xantphos, Cs2CO3 Dioxane, 100°C

Fig 1: Three-step synthetic workflow from vanillic acid to the target acetanilide derivative.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Ar-Pd(II)(OTf)L_n Pd0->OA + Aryl Triflate LE Ligand Exchange Ar-Pd(II)(NHAc)L_n OA->LE + Acetamide, Cs2CO3 - CsOTf, - HCO3- RE Reductive Elimination Product Release LE->RE RE->Pd0 + Target Compound

Fig 2: Pd-catalyzed amidation catalytic cycle highlighting key organometallic intermediates.

Quantitative Data Summary

The following table summarizes the expected yields, physical states, and self-validating ¹H NMR identifiers for each stage of the synthesis.

StepIntermediate / ProductExpected YieldPhysical StateKey ¹H NMR Identifiers (CDCl₃, δ ppm)
1 Methyl Vanillate92–95%White solid3.88 (s, 3H, COOCH₃), 3.93 (s, 3H, OCH₃), 6.05 (br s, 1H, OH)
2 Aryl Triflate88–90%Colorless oil3.93 (s, 3H, COOCH₃), 3.98 (s, 3H, OCH₃), Phenolic OH absent
3 Target Compound80–85%Off-white solid2.22 (s, 3H, COCH₃), 3.91 (s, 3H, COOCH₃), 7.85 (br s, 1H, NH)

Detailed Experimental Protocols

Step 1: Synthesis of Methyl Vanillate

Objective: Chemoselective protection of the carboxylic acid.

  • Reaction Setup: To a 250 mL round-bottom flask, add vanillic acid (1.68 g, 10.0 mmol) and anhydrous methanol (50 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 mL, catalytic) dropwise while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 1:1, UV active). The starting material (Rf ~0.2) should fully convert to a higher running spot (Rf ~0.4).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the residue in EtOAc (50 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acid, followed by brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford methyl vanillate.

Step 2: Synthesis of Methyl 3-methoxy-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Objective: Activation of the phenolic C–O bond. Caution: Triflic anhydride is highly electrophilic and corrosive. Perform in a well-ventilated fume hood.

  • Reaction Setup: Dissolve methyl vanillate (1.64 g, 9.0 mmol) in anhydrous dichloromethane (DCM, 45 mL) in an oven-dried flask under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.18 mL, 27.0 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.81 mL, 10.8 mmol) dropwise over 10 minutes.

  • Incubation: Allow the reaction to stir for 4 hours, gradually warming to room temperature.

  • Validation: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the phenol (Rf ~0.3) and the appearance of a non-polar triflate (Rf ~0.6).

  • Workup: Quench the reaction by pouring it into crushed ice/water (50 mL). Extract with DCM (2 × 30 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove residual pyridine, followed by saturated NaHCO₃ (30 mL) and brine (30 mL). Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure aryl triflate.

Step 3: Buchwald-Hartwig Amidation (Target Synthesis)

Objective: Palladium-catalyzed C–N cross-coupling to install the acetamido group. Critical Note: Oxygen and moisture rigorously inhibit Pd(0) catalysts. Strict Schlenk techniques must be employed.

  • Reagent Loading: To an oven-dried Schlenk tube, add the aryl triflate (1.57 g, 5.0 mmol), acetamide (0.44 g, 7.5 mmol), Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 2 mol%), Xantphos (173 mg, 0.3 mmol, 6 mol%), and Cs₂CO₃ (2.28 g, 7.0 mmol).

  • Atmosphere Exchange: Seal the tube with a septum, evacuate the flask under high vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (50 mL) via syringe.

  • Coupling: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in an oil bath at 100 °C for 16 hours.

  • Validation: Analyze an aliquot via LC-MS. The mass spectrum should confirm the disappearance of the triflate mass and the emergence of the target mass [M+H]⁺ = 224.1.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (30 mL). Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate methyl 4-acetamido-3-methoxybenzoate as an off-white solid.

References

  • Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex Journal of the American Chemical Society URL:[Link]

  • Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions Journal of the American Chemical Society URL:[Link]

Application

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of Methyl 4-acetamido-3-methoxybenzoate

Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-acetamido-3-methoxybenzoate. This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical agents.[1] The described isocratic method utilizes a C18 stationary phase with a UV detector, providing excellent resolution and peak symmetry. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from initial method development rationale to a full validation protocol compliant with International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Properties

Methyl 4-acetamido-3-methoxybenzoate is a substituted aromatic ester whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is essential to quantify its purity and identify any process-related impurities.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical tool in the pharmaceutical industry, applied in all stages of drug discovery and development to ensure the quality and consistency of products.[3]

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties, which dictate its behavior in a chromatographic system.

Chemical Structure

MethodDevelopmentWorkflow cluster_opt A Analyte Characterization (Polarity, pKa, Solubility) B Initial Screening: Column & Mobile Phase A->B C Column Selection (e.g., C18, 5 µm, 4.6x150 mm) B->C D Mobile Phase Selection (ACN vs. MeOH, Buffer pH) B->D E Optimization (Isocratic % Organic, Flow Rate) C->E D->E F Final Method Definition E->F G System Suitability Testing (SST) (Confirm Performance) F->G H Method Validation (ICH Q2) (Prove Fitness for Purpose) G->H

Sources

Method

Application Note &amp; Protocols: Strategies for the Catalytic Hydrogenation of Methyl 4-Acetamido-3-methoxybenzoate Precursors

Introduction: Synthesis of a Key Pharmaceutical Building Block Methyl 4-acetamido-3-methoxybenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of various pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Synthesis of a Key Pharmaceutical Building Block

Methyl 4-acetamido-3-methoxybenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its preparation frequently involves the reduction of a corresponding aromatic nitro compound. Catalytic hydrogenation stands as the premier industrial method for this transformation due to its high efficiency, clean conversion, and atom economy.[1][2]

This guide provides detailed protocols and technical insights for the chemoselective catalytic hydrogenation of nitro precursors to obtain derivatives of methyl 4-aminobenzoate, which are subsequently acylated to the target compound. The primary challenge in this synthesis is achieving the selective reduction of the nitro group while preserving other sensitive functionalities on the aromatic ring, such as the methyl ester, methoxy group, and the acetamido group itself.[3][4] This document explores two robust methodologies: classical hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and the increasingly popular method of Catalytic Transfer Hydrogenation (CTH).

The Principle of Chemoselective Nitro Group Reduction

The successful synthesis of complex molecules often hinges on chemoselectivity—the ability to react with one functional group in the presence of others. In the context of our target molecule's precursors, the ester, ether, and amide functionalities are generally stable under typical hydrogenation conditions used for nitro group reduction. However, aggressive conditions or improper catalyst selection can lead to unwanted side reactions.

Palladium- and platinum-based catalysts are highly effective for the reduction of nitroarenes.[5] The general mechanism proceeds through a series of intermediates on the catalyst surface, starting with the nitro group, which is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the desired amine.[6]

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + H₂

Caption: General reaction pathway for the catalytic hydrogenation of a nitroarene.

The choice between classical high-pressure hydrogenation and transfer hydrogenation often depends on the available equipment, scale, and safety considerations.

Protocol 1: Classical Hydrogenation using Pd/C and Hydrogen Gas

This method is the industry standard for large-scale reductions, utilizing gaseous hydrogen and a heterogeneous catalyst. Palladium on carbon (Pd/C) is the workhorse catalyst due to its high activity and relatively low cost.[7]

Causality and Experimental Choices:
  • Catalyst: 5-10% Pd/C is standard. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity. A lower loading (5%) is often sufficient and more cost-effective.

  • Solvent: Methanol or ethanol are excellent choices as they readily dissolve the starting material and the resulting amine product, and they do not interfere with the reaction.

  • Pressure & Temperature: The reaction typically proceeds well at moderate pressures (e.g., 50 psi) and room temperature.[8] Increased pressure can accelerate the reaction but also increases the risk of side reactions if not carefully controlled.

Detailed Step-by-Step Methodology:

Classical_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep_1 Dissolve nitro-precursor in methanol in reactor Prep_2 Add Pd/C catalyst under inert atmosphere (N₂ or Ar) Prep_1->Prep_2 React_1 Seal reactor and purge system with N₂ then H₂ Prep_2->React_1 React_2 Pressurize with H₂ gas (e.g., 50 psi) React_1->React_2 React_3 Stir vigorously at room temperature React_2->React_3 React_4 Monitor H₂ uptake until consumption ceases React_3->React_4 Workup_1 Vent H₂ and purge with N₂ React_4->Workup_1 Workup_2 Carefully filter the catalyst through Celite® Workup_1->Workup_2 Workup_3 Rinse filter cake with methanol Workup_2->Workup_3 Workup_4 Concentrate filtrate under reduced pressure Workup_3->Workup_4 Workup_5 Isolate crude amine product Workup_4->Workup_5

Caption: Experimental workflow for classical catalytic hydrogenation.

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the nitro-aromatic precursor (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol (typically 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% or 10% Pd/C catalyst. The catalyst loading is typically 1-5 mol% of palladium relative to the substrate.

  • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system by evacuating and refilling with nitrogen (3 cycles) to remove all oxygen, then purge with hydrogen (3 cycles).

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40-60 psi) and begin vigorous stirring. The reaction is typically exothermic and may require initial cooling for large-scale batches.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis.

  • Work-up: Once complete, stop the stirring and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Crucially, never allow the catalyst to dry in the air as it is pyrophoric .[9] Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent during filtration. After filtration, immediately quench the catalyst-containing Celite® pad into a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified further if necessary.[8]

Data Summary: Typical Reaction Parameters
ParameterTypical Value/ConditionRationale
Substrate Methyl 4-acetamido-3-methoxy-5-nitrobenzoateExample precursor
Catalyst 5% Pd/CHigh activity and selectivity[5]
Catalyst Loading 1-5 mol% (Pd)Balances reaction rate and cost
Solvent MethanolGood solubility for substrate and product[8]
H₂ Pressure 40-60 psiSufficient for efficient reduction at RT[8]
Temperature Room Temperature (20-25 °C)Mild conditions preserve functional groups
Reaction Time 4-24 hoursDependent on scale, pressure, and catalyst activity
Expected Yield >90%Typically a high-yielding transformation[8]

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a powerful and safer alternative that avoids the use of high-pressure hydrogen gas.[10] Instead, a hydrogen donor molecule, such as ammonium formate, is used to generate hydrogen in situ on the catalyst surface.[11] This method is exceptionally well-suited for lab-scale synthesis and tolerates a wide variety of functional groups.[1][11]

Causality and Experimental Choices:
  • Hydrogen Donor: Ammonium formate is a stable, inexpensive, and easy-to-handle solid that decomposes on the Pd/C surface to provide hydrogen, ammonia, and carbon dioxide.[11]

  • Stoichiometry: A molar excess of the hydrogen donor is required to drive the reaction to completion.

  • Temperature: Gentle heating (e.g., to reflux) is often employed to facilitate the decomposition of the ammonium formate and increase the reaction rate.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitro-aromatic precursor (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄), typically 4-6 equivalents.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 wt% of the substrate).

  • Reaction: Heat the mixture to a gentle reflux (for methanol, ~65 °C). The reaction progress can be monitored by observing the cessation of gas evolution (CO₂) and confirmed by TLC.

  • Work-up and Isolation: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst, keeping the pad wet and quenching it in water afterward.[9]

  • Purification: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium salts. The product can be isolated by partitioning between an organic solvent (like ethyl acetate) and water. The organic layer is then dried and concentrated to yield the pure amine.

Data Summary: Comparison of Hydrogenation Methods
ParameterClassical H₂ HydrogenationTransfer Hydrogenation (CTH)
Hydrogen Source H₂ GasAmmonium Formate
Equipment High-pressure reactor (e.g., Parr)Standard glassware (round-bottom flask)
Pressure Elevated (40-60 psi)Atmospheric
Temperature Room TemperatureRoom Temp to Reflux (~65 °C)
Safety Requires handling of flammable H₂ gasAvoids high-pressure H₂; safer for lab scale[1]
Work-up Simple filtration and concentrationRequires removal of formate salts

Critical Safety Precautions

Handling hydrogenation catalysts and reagents requires strict adherence to safety protocols.

  • Palladium on Carbon (Pd/C):

    • Pyrophoric Nature: Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air, especially after being used in a reaction where it is saturated with hydrogen.[9][12]

    • Handling: Always handle the dry catalyst under an inert atmosphere (argon or nitrogen).[9]

    • Filtration & Quenching: Never allow the filter cake to become dry. Keep it wetted with solvent. Immediately after filtration, the catalyst/Celite mixture should be carefully transferred to a large volume of water to quench its reactivity before disposal.[9][13]

  • Hydrogen Gas:

    • Flammability: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area (fume hood) away from ignition sources.[12]

    • Equipment: Use equipment specifically designed and rated for hydrogenation reactions. Check for leaks before starting the reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction Inactive catalyst.Use fresh, high-quality Pd/C catalyst. Ensure it has been stored properly under inert gas.[14]
Insufficient hydrogen pressure or donor.For classical hydrogenation, check for leaks and ensure adequate pressure. For CTH, increase the equivalents of ammonium formate.
Poor mixing.Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture.[14]
Side Product Formation (e.g., Dehalogenation if applicable) Catalyst is too active or conditions are too harsh.Switch to a less active catalyst (e.g., platinum on carbon with sulfide poison for halo-nitroarenes).[15] Lower the hydrogen pressure or temperature.
Product is Contaminated or Discolored Oxidation of the amine product.Work up the reaction promptly after completion. Handle the final product under an inert atmosphere if it is particularly sensitive.[14]
Incomplete removal of catalyst.Ensure thorough filtration through a fine filter aid like Celite®. Traces of palladium can cause discoloration.

References

  • Popov, I., Titi, A., & Friščić, T. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(1), 113. [Link]

  • Gowda, S., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Dhar, S., et al. (2011). A Highly Chemo‐ and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported Gold Nanoparticles. Advanced Synthesis & Catalysis, 353(2-3), 397-402. [Link]

  • Gowda, D. C., & Gowda, A. S. P. (2005). Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer-Supported Formate and Pd-C. Synthetic Communications, 35(2), 223-230. [Link]

  • Maji, B., et al. (2011). Base-Free Chemoselective Transfer Hydrogenation of Nitroarenes to Anilines with Formic Acid as Hydrogen Source by a Reusable Heterogeneous Pd/ZrP Catalyst. Chemical Communications, 47(37), 10464-10466. [Link]

  • Gowda, S., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]

  • Carl ROTH. Safety Data Sheet: Palladium on activated carbon. [Link]

  • Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science, 313(5785), 332-334. [Link]

  • Viñes, F., et al. (2018). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions, 208, 341-356. [Link]

  • Wang, H., et al. (2023). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Angewandte Chemie International Edition, 62(31), e202305364. [Link]

  • Zhang, Y., et al. (2020). Enhanced Catalytic Performance for Hydrogenation of Substituted Nitroaromatics over Ir-Based Bimetallic Nanocatalysts. ACS Applied Materials & Interfaces, 12(44), 49779-49791. [Link]

  • Wiener, H., Blum, J., & Sasson, Y. (1991). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry, 56(22), 6145-6148. [Link]

  • Le, T. A., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8963-8969. [Link]

  • ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. [Link]

  • Gutmann, B., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1062-1067. [Link]

  • Arai, N., et al. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. Organic Letters, 10(7), 1341-1344. [Link]

  • Parker, S. F., et al. (2020). Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets. Catalysts, 10(10), 1205. [Link]

  • Reeve, H. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 7172. [Link]

  • Crossley, S. W. M., & Shenvi, R. A. (2015). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 6(12), 7247-7251. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Li, Z., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 2217-2225. [Link]

  • Wang, J., et al. (2011). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 4-Acetamido-3-methoxybenzoate Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of 4-acetamido-3-methoxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of 4-acetamido-3-methoxybenzoic acid . The primary challenge in this synthesis is chemoselectivity: driving the esterification of the carboxylic acid moiety while protecting the vulnerable acetamido group (-NHCOCH₃) from unwanted cleavage.

This guide provides field-proven, self-validating protocols to optimize your reaction conditions, bypass common thermodynamic pitfalls, and ensure high-yielding syntheses.

Mechanistic Challenges & Decision Matrix

When researchers default to standard [1], they often observe poor yields and complex mixtures. The prolonged reflux and strongly acidic conditions (e.g., H₂SO₄) required for Fischer esterification drive the protonation of the acetamido group. Subsequent nucleophilic attack by methanol or trace water leads to acyl-nitrogen bond cleavage, yielding the undesired 4-amino-3-methoxybenzoic acid methyl ester[1].

To achieve high yields, we must pivot to methods that activate the carboxylic acid rapidly at lower temperatures, effectively outcompeting the kinetics of amide hydrolysis.

G Start 4-Acetamido-3-methoxybenzoic acid Decision Assess Amide Hydrolysis Risk (Acid & Heat Sensitivity) Start->Decision MethodA Fischer Esterification (MeOH, H2SO4, Reflux) Decision->MethodA High Heat / Strong Acid MethodB Thionyl Chloride (SOCl2, MeOH, 0°C to RT) Decision->MethodB Mild Acid / Low Temp MethodC Steglich Esterification (EDC, DMAP, MeOH) Decision->MethodC Neutral / Base Catalyzed Product Methyl 4-acetamido-3-methoxybenzoate (Target Ester) MethodA->Product Minor Pathway (Low Yield) Byproduct 4-Amino-3-methoxybenzoic acid (Hydrolysis Byproduct) MethodA->Byproduct Major Pathway (Amide Cleavage) MethodB->Product Optimal Yield (Fast Kinetics) MethodC->Product High Yield (No Acid Risk)

Workflow for selecting esterification methods to prevent amide hydrolysis.

Quantitative Data: Condition Optimization

The table below summarizes the kinetic and thermodynamic outcomes of various esterification strategies applied to 4-acetamido-3-methoxybenzoic acid.

ParameterFischer EsterificationSOCl₂ / MethanolSteglich (EDC/DMAP)
Reagents MeOH, H₂SO₄ (cat.)SOCl₂, MeOHEDC·HCl, DMAP, MeOH
Temperature 65 °C (Reflux)0 °C → 25 °C0 °C → 25 °C
Reaction Time 12–24 hours4–6 hours12 hours
Target Ester Yield 35–45%85–92%88–95%
Amide Hydrolysis 40–50% (Major Issue)< 2%0%
Scalability HighHighModerate (Cost limited)

Validated Experimental Protocols

Protocol A: Thionyl Chloride (SOCl₂) Mediated Esterification (Recommended)

This method leverages the rapid generation of a highly reactive acyl chloride intermediate, which undergoes alcoholysis before competing amide cleavage can occur, as reported in [2].

  • Step 1: Activation Suspend 4-acetamido-3-methoxybenzoic acid (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

    • Causality: Methanol serves as both the solvent and the reactant. Cooling to 0 °C is critical to control the exothermic reaction upon SOCl₂ addition, preventing localized heating that accelerates amide hydrolysis.

  • Step 2: Reagent Addition Add thionyl chloride (1.2 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents a sudden spike in HCl gas evolution and thermal runaway. SOCl₂ reacts with methanol to generate HCl and methyl chlorosulfite, which activates the carboxylic acid.

  • Step 3: Propagation & Self-Validation Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.

    • Self-Validation System: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (R_f ~0.1) will streak near the baseline, while the product ester will elute significantly higher (R_f ~0.6). Complete disappearance of the baseline spot confirms reaction completion. If the starting material persists, the activation intermediate was likely quenched by trace moisture; add an additional 0.2 eq of SOCl₂.

  • Step 4: Quenching & Isolation Concentrate the reaction mixture under reduced pressure to remove excess methanol, SOCl₂, and HCl. Redissolve the crude residue in ethyl acetate and wash with cold saturated NaHCO₃.

    • Causality: Removing volatiles before aqueous workup prevents the formation of harsh biphasic acidic conditions that could cleave the acetamido group during extraction.

Protocol B: Steglich Esterification (Strictly Acid-Free)

For substrates that are exquisitely sensitive to even transient acidic environments, Steglich esterification provides a neutral/mildly basic alternative.

  • Step 1: Solvation Dissolve 4-acetamido-3-methoxybenzoic acid (1.0 eq) and anhydrous methanol (5.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: DCM is a non-nucleophilic solvent that stabilizes the reactive intermediates without competing with methanol.

  • Step 2: Coupling Add EDC·HCl (1.2 eq) and DMAP (0.1 eq).

    • Causality: EDC is preferred over DCC because its urea byproduct is water-soluble, simplifying downstream purification. DMAP acts as an acyl transfer catalyst, forming an active acylpyridinium species that is highly susceptible to nucleophilic attack by methanol.

  • Step 3: Propagation & Self-Validation Stir at room temperature for 12 hours.

    • Self-Validation System: Perform LCMS analysis. The target mass for methyl 4-acetamido-3-methoxybenzoate is [M+H]⁺ = 224.2. The absence of the [M+H]⁺ = 210.2 peak (starting material) validates complete conversion.

  • Step 4: Workup Wash the organic layer with 1M HCl (briefly, <2 mins), saturated NaHCO₃, and brine.

    • Causality: The brief acidic wash removes DMAP and unreacted EDC, while the basic wash removes any trace unreacted carboxylic acid.

Troubleshooting Guides & FAQs

Q: Why am I seeing a significant byproduct with a lower molecular weight (M-42) during Fischer esterification? A: A mass loss of 42 Da corresponds to the loss of an acetyl group (CH₃CO + H). This indicates the formation of 4-amino-3-methoxybenzoic acid methyl ester. Fischer esterification relies on strong acids and prolonged heat. Under these conditions, the acetamido group undergoes protonation and subsequent nucleophilic attack by methanol, leading to acyl-nitrogen bond cleavage[1]. To prevent this, abandon the Fischer method and switch to the milder SOCl₂/MeOH protocol[2].

Q: How do I safely quench the SOCl₂/MeOH reaction without hydrolyzing the newly formed ester? A: The key is removing the acidic volatiles before introducing water. Do not quench directly into an aqueous base. Instead, concentrate the reaction mixture under reduced pressure to strip off excess SOCl₂, HCl gas, and methanol. Only after the residue is isolated should you redissolve it in an organic solvent (like ethyl acetate) and wash with cold saturated NaHCO₃. This prevents the ester from undergoing base-catalyzed saponification during the workup.

Q: Can I use alkylation (MeI / K₂CO₃) instead of esterification? A: Yes, alkylation of the carboxylate salt using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in DMF is a viable, completely acid-free alternative. However, it carries the risk of N-alkylation (forming an N-methyl acetamide byproduct) if the base deprotonates the amide nitrogen. If you choose this route, strictly limit MeI to 1.05 equivalents and monitor the reaction closely via LCMS.

References

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids Source: ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Methyl 4-acetamido-3-methoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, formulation scientists, and drug development professionals overcome the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with methyl 4-acetamido-3-methoxybenzoate .

Chemical Profiling & Solubilization Rationale

Methyl 4-acetamido-3-methoxybenzoate is a highly substituted, planar aromatic compound. Its poor aqueous solubility is driven by two distinct thermodynamic barriers:

  • High Crystal Lattice Energy ("Brick Dust" characteristic): The acetamido group (-NHCOCH₃) acts as a strong hydrogen-bond donor and acceptor, creating a tightly packed, highly stable crystal lattice.

  • High Lipophilicity ("Grease" characteristic): The methyl ester and methoxy groups increase the molecule's LogP, making it thermodynamically unfavorable to partition into a polar aqueous network.

Because the molecule lacks easily ionizable centers at physiological pH (the amide and ester groups remain neutral), traditional Henderson-Hasselbalch pH-adjustment strategies are completely ineffective. Instead, successful solubilization requires disrupting the crystal lattice via solid dispersions or masking the hydrophobicity using cyclodextrin inclusion complexes.

Workflow Start Methyl 4-acetamido- 3-methoxybenzoate Aqueous Insoluble InVitro In Vitro Cell Assays Start->InVitro Assay Type InVivo In Vivo Animal Dosing Start->InVivo Assay Type DMSO DMSO Stock (10-50 mM) + 0.1% Tween 80 InVitro->DMSO Low Volume HPBCD 20% w/v HP-β-CD Inclusion Complex InVivo->HPBCD Aqueous Required Nano Nanosuspension / Solid Dispersion InVivo->Nano High Dose

Troubleshooting workflow for methyl 4-acetamido-3-methoxybenzoate solubility.

Troubleshooting FAQs

Q: Why does methyl 4-acetamido-3-methoxybenzoate precipitate immediately when I dilute my DMSO stock into aqueous cell culture media? A: This is a classic "solvent shift" phenomenon. When you inject a DMSO stock into an aqueous medium, the dielectric constant of the microenvironment increases drastically. The solvent diffuses into the water faster than the lipophilic drug can disperse, causing the local drug concentration to exceed its intrinsic solubility limit. This triggers rapid nucleation and crystal growth. To prevent this, you must lower the surface tension of the receiving media using a "surfactant cushion" (e.g., 0.1% Tween-80 or BSA) before adding the DMSO stock.

Q: Can I use pH adjustment (e.g., adding HCl or NaOH) to force this compound into solution? A: No. Unlike amines or carboxylic acids, the functional groups on methyl 4-acetamido-3-methoxybenzoate (amide, methoxy, ester) do not ionize within a biologically relevant pH range (pH 2–10). Attempting to use extreme pH levels will not only fail to form a soluble salt but will likely cause alkaline hydrolysis of the methyl ester, degrading your active pharmaceutical ingredient (API).

Q: What is the optimal formulation strategy for in vivo intravenous (IV) or oral (PO) dosing? A: The most reliable method is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins provide a molecularly dispersed state of the drug without altering its covalent structure or requiring irritating co-solvents ()[]. The β-cyclodextrin cavity is perfectly sized to encapsulate the substituted benzene ring of the benzoate derivative.

Q: I am still seeing micro-precipitates even with cyclodextrins. How can I push the solubility higher? A: You can utilize a synergistic co-solvent/cyclodextrin approach. The addition of a small amount of co-solvent (like 5% PEG-400 or Ethanol) can reduce the ability of the aqueous system to squeeze out non-polar solutes, acting synergistically with the cyclodextrin cavity to drastically enhance total solubility (2)[2].

Quantitative Solubility Data

To guide your formulation choices, refer to the representative solubility parameters for this class of substituted benzoates across different vehicle systems.

Vehicle SystemEst. Solubility Limit (mg/mL)Primary Mechanism of SolubilizationSuitability / Application
PBS (pH 7.4) < 0.01None (Baseline intrinsic solubility)Unsuitable
10% DMSO in PBS ~ 0.5Reduction of dielectric constantIn vitro assays (low concentration)
20% w/v HP-β-CD 2.5 - 5.0Hydrophobic cavity inclusionIn vivo dosing (IV / PO)
0.5% CMC + 0.1% Tween 80 > 10.0 (Suspension)Wetting and steric stabilizationIn vivo PO (Suspension dosing)

Validated Experimental Protocols

Protocol A: Preparation of 20% w/v HP-β-CD Inclusion Complex (For In Vivo Dosing)

Causality & Mechanism: The thermodynamic driving force for this protocol is the displacement of high-enthalpy water molecules from the hydrophobic cavity of HP-β-CD by the lipophilic methyl 4-acetamido-3-methoxybenzoate molecule (3)[3]. Because this is an equilibrium process, sufficient time and kinetic energy (stirring) are required.

Mechanism FreeDrug Free Drug (Hydrophobic) Complex Inclusion Complex FreeDrug->Complex Enters Cavity FreeCD Free HP-β-CD (Hydrophilic Ext) FreeCD->Complex Host Water Displaced Water FreeCD->Water Release of Enthalpy

Thermodynamic pathway of HP-β-CD inclusion complexation.

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh 2.0 g of pharmaceutical-grade HP-β-CD and dissolve it in 8.0 mL of molecular biology grade water. Vortex until the solution is completely clear. Adjust the final volume to 10.0 mL to achieve a 20% w/v solution.

  • API Addition: Weigh 25 mg of methyl 4-acetamido-3-methoxybenzoate and add it directly to the HP-β-CD solution.

  • Equilibration: Place the vial on a magnetic stirrer. Stir continuously at 500 RPM for 24 to 48 hours at 25°C. Note: Do not heat the solution above 40°C, as exothermic inclusion complexes may destabilize at high temperatures.

  • Filtration & Validation: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

  • Self-Validation Step: Measure the optical density (OD) of the filtrate at 600 nm using a spectrophotometer. An OD₆₀₀ < 0.05 confirms the absence of colloidal micro-precipitates, validating that the API is in a true molecular solution.

Protocol B: Stepwise Co-solvent/Surfactant System (For In Vitro Cell Assays)

Causality & Mechanism: This protocol utilizes an intermediate micellar environment to prevent the rapid nucleation that causes solvent-shift precipitation when moving from 100% DMSO to 100% aqueous media.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a master stock concentration of 50 mM. Vortex until fully dissolved.

  • Carrier Solution: In a separate sterile tube, prepare a "carrier solution" consisting of 10% Tween-80 in PBS.

  • Intermediate Dilution: Slowly add 10 µL of the DMSO master stock to 90 µL of the carrier solution while vortexing vigorously. This creates a 5 mM intermediate stock in a 10% DMSO / 9% Tween-80 micellar cushion.

  • Final Media Addition: Dilute this intermediate mixture 1:100 into the final pre-warmed (37°C) cell culture media.

  • Self-Validation Step: Observe the media under an inverted phase-contrast microscope at 20x magnification. The absence of needle-like crystals confirms successful dispersion. The final well concentration will be 50 µM drug, 0.1% DMSO, and 0.09% Tween-80 (well below cellular toxicity thresholds for most cell lines).

References

  • BOC Sciences. (2023). Cyclodextrin Solutions for API Solubility Boost.

  • Li P, Zhao L, Yalkowsky SH. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences. 3

  • Chaudhari P, Sharma P, et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science. 2

Sources

Troubleshooting

Reducing byproducts during the acetylation of methyl 4-amino-3-methoxybenzoate

Technical Support Center: Acetylation of Methyl 4-amino-3-methoxybenzoate Welcome to the technical support center for the acetylation of methyl 4-amino-3-methoxybenzoate. This guide is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Acetylation of Methyl 4-amino-3-methoxybenzoate

Welcome to the technical support center for the acetylation of methyl 4-amino-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction yields. This document is structured as a series of frequently asked questions and a troubleshooting guide, reflecting the real-world challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should be aware of when acetylating methyl 4-amino-3-methoxybenzoate?

When performing the N-acetylation of methyl 4-amino-3-methoxybenzoate, two major byproducts are commonly encountered:

  • The N,N-Diacetylated Product: This forms when the desired mono-acetylated product (the amide) undergoes a second acetylation. While the amide is significantly less nucleophilic than the starting amine, this subsequent reaction can occur under forcing conditions.[1][2]

  • The Carboxylic Acid (4-acetylamino-3-methoxybenzoic acid): This results from the hydrolysis of the methyl ester functional group. This can happen during the reaction itself if aqueous reagents are used, or more commonly, during acidic or basic aqueous workup procedures.[3][4]

A third, less common byproduct could be O-acetylation if the starting material contained a hydroxyl group instead of the methoxy group. However, for methyl 4-amino-3-methoxybenzoate, this is not a primary concern.

Q2: I'm observing a significant amount of a diacetylated byproduct. What causes this and how can I minimize it?

The formation of the N,N-diacetylated byproduct is a classic example of over-acetylation. The primary cause is that the reaction conditions are too harsh, allowing the less reactive amide product to react further.

Causality: The lone pair on the nitrogen of the newly formed amide can still act as a nucleophile, attacking another molecule of the acetylating agent. This is driven by factors that increase the effective concentration or reactivity of the acetylating agent.

Strategies for Minimization:

  • Control Stoichiometry: Use a minimal excess of the acetylating agent. A ratio of 1.05 to 1.2 equivalents of the acetylating agent relative to the amine is typically sufficient.[1] A large excess dramatically increases the probability of diacylation.

  • Lower Reaction Temperature: Perform the reaction at a reduced temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[1] High temperatures provide the activation energy needed for the less favorable second acetylation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. Once the amine is consumed, the reaction should be quenched promptly to prevent the slower formation of the diacetylated product.

  • Choice of Base: When using acetyl chloride, a non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct. Using exactly one equivalent of the base can help moderate the reaction.

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// Nodes Start [label="Methyl 4-amino-3-methoxybenzoate\n(Starting Material)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Methyl 4-acetylamino-3-methoxybenzoate\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="N,N-Diacetylated Product\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent [label="Acetylating Agent\n(e.g., Acetic Anhydride)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

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Q3: My final product is contaminated with the corresponding carboxylic acid. Why is the methyl ester hydrolyzing?

Ester hydrolysis is a common issue when reactions are worked up using strong aqueous acids or bases.[3] The methyl ester of your compound is susceptible to this degradation pathway.

Causality:

  • Acid-Catalyzed Hydrolysis: During an acidic workup (e.g., washing with HCl to remove a base like pyridine), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed (Saponification) Hydrolysis: During a basic workup (e.g., washing with NaOH or NaHCO3), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt.[4]

Strategies for Prevention:

  • Control pH During Workup: Use milder acidic and basic solutions for washing. For example, use a dilute HCl solution and a saturated sodium bicarbonate solution instead of concentrated reagents.[1]

  • Minimize Contact Time: Perform aqueous extractions quickly and avoid letting the reaction mixture sit in acidic or basic aqueous solutions for extended periods.

  • Temperature Control: Keep the mixture cool during the workup process, as hydrolysis rates increase with temperature.

  • Alternative Workup: If hydrolysis is a persistent issue, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove any precipitated salts and then removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Troubleshooting Guide

This section provides a quick reference for common problems encountered during the experiment.

Problem Observed Probable Cause Recommended Solution(s)
TLC shows a new, less polar spot above the product spot. N,N-Diacetylation. The diacetylated product is less polar than the mono-acetylated amide.1. Reduce the equivalents of the acetylating agent to 1.05-1.1 eq.[1] 2. Lower the reaction temperature to 0 °C. 3. Quench the reaction as soon as the starting amine is consumed per TLC analysis.
NMR/MS of purified product shows the presence of the carboxylic acid. Ester Hydrolysis. The workup conditions are too harsh (strongly acidic or basic).[3][6]1. Use dilute acid/base for washes and minimize contact time. 2. Perform the workup at a lower temperature (e.g., in an ice bath). 3. Consider a non-aqueous workup followed by recrystallization.
Reaction is very slow or does not go to completion. 1. Low Reagent Purity. 2. Insufficient Activation. 1. Ensure the acetylating agent is fresh and the solvent is anhydrous. 2. If using acetyl chloride with a tertiary amine base, consider adding a catalytic amount (1-2 mol%) of DMAP (4-Dimethylaminopyridine).[7]
Product precipitates from the reaction mixture. This is often a positive sign, indicating product formation and insolubility in the reaction solvent.This is generally not a problem. The product can be isolated by filtration at the end of the reaction. Ensure the precipitate is the desired product via TLC analysis.[1]

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Recommended Experimental Protocols

Here are two detailed protocols designed to maximize the yield of the desired product while minimizing byproducts.

Protocol 1: Controlled Acetylation with Acetic Anhydride

This method is common and uses a slight excess of acetic anhydride. The reaction is often performed in water or acetic acid.[1][8]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) in glacial acetic acid (5-10 mL per gram of amine).

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is often complete within 30-60 minutes.

  • Isolation: Once the starting amine is consumed, pour the reaction mixture into a beaker of ice-cold water while stirring vigorously.

  • Filtration: The solid product will precipitate. Allow it to stir in the cold water for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted acetic anhydride.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Mild Acetylation with Acetyl Chloride

This method uses the more reactive acetyl chloride but controls the reaction by using a base and low temperatures.[7][9]

  • Setup: In a three-neck round-bottom flask fitted with a dropping funnel, nitrogen inlet, and magnetic stir bar, dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add a solution of acetyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with dilute HCl (to remove triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • JoVE. (2025, May 22). Amines to Amides: Acylation of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Retrieved from [Link]

  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved from [Link]

  • Springer. (n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]

  • SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 4-acetamido-3-methoxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of Methyl 4-acetamido-3-methoxybenzoate (CAS: 1269834-09-4)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of Methyl 4-acetamido-3-methoxybenzoate (CAS: 1269834-09-4)[1]. This highly functionalized aromatic intermediate is frequently utilized in the synthesis of benzamide-derived therapeutics and MDM2 antagonists[2].

Because the molecule contains a methyl ester, an acetamide, and a methoxy ether on a single benzene ring, crude reaction mixtures often contain unreacted amines, over-acetylated byproducts, or hydrolyzed acids. This guide provides field-proven troubleshooting strategies and standardized purification protocols based on established chemical principles.

Part 1: Purification Workflow Overview

The following diagram illustrates the logical flow of a standard acid-base extractive workup followed by recrystallization, designed to isolate the neutral target amide from basic and acidic impurities.

G Crude Crude Reaction Mixture (Amide, Amine, Acid) AcidWash 1M HCl Wash (Target: Amine Removal) Crude->AcidWash Org1 Organic Phase (Amide, Acid Impurities) AcidWash->Org1 Aq1 Aqueous Phase (Protonated Amine Waste) AcidWash->Aq1 BaseWash Sat. NaHCO3 Wash (Target: Acid Removal) Org1->BaseWash Org2 Organic Phase (Crude Amide) BaseWash->Org2 Aq2 Aqueous Phase (Acetate Salts Waste) BaseWash->Aq2 Recryst Recrystallization (EtOAc / Heptane) Org2->Recryst Dry & Concentrate Pure Pure Methyl 4-acetamido- 3-methoxybenzoate Recryst->Pure Filtration

Fig 1: Liquid-liquid extraction and recrystallization workflow for benzamide purification.

Part 2: Troubleshooting FAQs

Q1: My crude product is contaminated with unreacted methyl 4-amino-3-methoxybenzoate. How do I remove it without relying on column chromatography? A: You can exploit the basicity difference between the starting amine and the product amide. The starting aniline derivative has a pKa of approximately 4.0–4.5. By washing your organic layer (e.g., ethyl acetate or dichloromethane) with 1M HCl, the unreacted amine is protonated to form a water-soluble ammonium salt and partitions into the aqueous layer[3]. The target acetamide remains strictly neutral under these conditions and stays safely in the organic phase.

Q2: During the basic workup to remove acetic acid, I lost a significant portion of my product to the aqueous layer. What happened? A: You likely used a strong base, such as 1M NaOH or KOH. Strong aqueous bases will rapidly hydrolyze the methyl ester of your product, converting it into 4-acetamido-3-methoxybenzoic acid. This carboxylic acid deprotonates into a water-soluble carboxylate salt, causing it to partition into the aqueous layer. Solution: Always use a mild, weak base like saturated aqueous sodium bicarbonate (NaHCO3) to neutralize residual acetic acid or acetic anhydride[2]. NaHCO3 is basic enough to neutralize acids but not strong enough to cleave the methyl ester.

Q3: I am seeing a highly non-polar impurity on my TLC (Rf ~ 0.8 in 1:1 EtOAc/Hexanes). What is it, and how do I remove it? A: This is likely the N,N-diacetylated byproduct, formed if an excess of acetic anhydride was used with prolonged heating. Because it lacks the N-H bond, it cannot act as a hydrogen bond donor, making it significantly less polar than the desired mono-acetamide. Solution: It can be removed via flash column chromatography (Protocol C) or by selectively hydrolyzing the second acetyl group using mild basic conditions (e.g., catalytic K2CO3 in methanol) before the final workup.

Q4: My product is crashing out as an oil instead of a crystalline solid. How can I induce crystallization? A: "Oiling out" occurs when the product separates as a liquid phase rather than forming a solid crystal lattice. This is often due to the presence of trace solvent impurities disrupting intermolecular hydrogen bonding, or an overly rapid cooling rate[4]. Solution: Redissolve the oil in a minimum amount of hot ethyl acetate. Slowly add heptane dropwise until the solution becomes faintly cloudy, then let it cool to room temperature slowly without disturbance. If available, add a seed crystal of pure methyl 4-acetamido-3-methoxybenzoate.

Part 3: Standardized Experimental Protocols

Protocol A: Optimized Acid-Base Extractive Workup

This protocol is designed to chemically separate the target molecule from reaction byproducts.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash: Wash the organic layer with 1M HCl (3 x 5 mL) to protonate and extract unreacted methyl 4-amino-3-methoxybenzoate.

  • Base Wash: Wash the organic layer with Saturated Aqueous NaHCO3 (3 x 5 mL) to neutralize and remove acetic acid. Caution: Vent the separatory funnel frequently to release CO2 gas.

  • Brine Wash: Wash with saturated NaCl solution (1 x 5 mL) to pull residual water out of the organic phase.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude solid.

Protocol B: Recrystallization from EtOAc/Heptane

Recrystallization purifies the solid based on differential solubility at varying temperatures[4].

  • Place the crude solid in a round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of boiling Ethyl Acetate until the solid just dissolves.

  • Remove from heat and add hot Heptane dropwise until a slight, persistent turbidity is observed.

  • Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Filter the crystals via vacuum filtration (Büchner funnel) and wash with ice-cold heptane. Dry under high vacuum.

Protocol C: Flash Column Chromatography

If the N,N-diacetyl impurity is present, chromatography is required.

  • Pack a silica gel column using Hexanes.

  • Dry-load the crude mixture onto a small amount of silica gel and load it onto the column.

  • Elute using a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • The non-polar N,N-diacetyl impurity will elute first, followed by the target methyl 4-acetamido-3-methoxybenzoate, and finally any trace polar impurities (such as unreacted amine).

Part 4: Quantitative Data Summary

The following table summarizes the expected physical and chromatographic properties of the reaction components to aid in tracking the purification process.

Compound / ComponentExpected TLC Rf (1:1 EtOAc/Hex)Aqueous PartitioningOrganic PartitioningNotes
Methyl 4-acetamido-3-methoxybenzoate ~0.45None (Neutral)EtOAc, DCMTarget Product ; UV active, stains with KMnO4.
Methyl 4-amino-3-methoxybenzoate~0.601M HCl (as ammonium salt)EtOAc (if neutral)Starting material; basic amine.
N,N-diacetylated byproduct~0.80None (Neutral)EtOAc, HexanesOver-reaction impurity; lacks N-H bond.
4-acetamido-3-methoxybenzoic acid~0.10Sat. NaHCO3 (as carboxylate)NoneHydrolysis byproduct; highly polar.
Acetic Acid / Acetic AnhydrideBaselineSat. NaHCO3NoneReagent/solvent; must be neutralized.

Part 5: References

  • [1] VulcanChem. Methyl 4-acetamido-3-methoxybenzoate (1269834-09-4) for sale. Available at:

  • [4] Armarego, W.L.F. Purification of Laboratory Chemicals - 7th Edition. Elsevier Shop. Available at:

  • [3] PubMed Central (PMC). Promiscuous activity of C-acyltransferase from Pseudomonas protegens: synthesis of acetanilides in aqueous buffer. Available at:

  • [2] ACS Publications. Practical Synthesis of MDM2 Antagonist RG7388. Part 1: A Cu(II)-Catalyzed Asymmetric [3 + 2] Cycloaddition. Available at:

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for Methyl 4-acetamido-3-methoxybenzoate Production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have developed this resource to guide researchers and drug development professionals through the critical parameters require...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have developed this resource to guide researchers and drug development professionals through the critical parameters required to successfully scale up the synthesis of methyl 4-acetamido-3-methoxybenzoate (CAS: 1269834-09-4).

This guide abandons generic advice in favor of field-proven, mechanistically grounded protocols. We focus specifically on the acetylation of methyl 4-amino-3-methoxybenzoate—a highly efficient route that, while straightforward at the bench scale, presents unique thermodynamic and kinetic challenges during kilogram-scale production.

Process Overview & Mechanistic Pathway

The synthesis relies on the nucleophilic acyl substitution of methyl 4-amino-3-methoxybenzoate using acetic anhydride. We explicitly select acetic anhydride over acetyl chloride to avoid the generation of highly corrosive hydrogen chloride gas, which requires specialized scrubbing infrastructure during scale-up, as noted in [3].

The reaction is highly exothermic. At scale, the reduced surface-area-to-volume ratio of the reactor means heat cannot dissipate as rapidly as it does in a laboratory flask. If unmanaged, this thermal accumulation leads to the formation of di-acetylated impurities and the hydrolysis of the methyl ester.

Workflow N1 Methyl 4-amino-3-methoxybenzoate (1.0 eq, 1.0 M in AcOH/H2O) N2 Acetic Anhydride Addition (1.1 eq, Dropwise, T < 30°C) N1->N2 Reactor Setup N3 Nucleophilic Acyl Substitution (Exothermic) N2->N3 Activation N4 Product Precipitation (Cool to 5°C) N3->N4 - AcOH Byproduct N5 Methyl 4-acetamido-3-methoxybenzoate (>90% Yield, >98% Purity) N4->N5 Filtration & Wash

Scale-up workflow for the acetylation of methyl 4-amino-3-methoxybenzoate.

Step-by-Step Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system . The solvent system and reaction parameters naturally drive the product out of solution, providing a visual in-process control (IPC) and preventing over-reaction. The general reactivity profile of methoxy-substituted anilines [4], allowing us to apply these optimized parameters confidently.

Step 1: Reactor Preparation & Solvation

  • Action: Charge a 10 L jacketed glass-lined reactor with 1.0 kg of methyl 4-amino-3-methoxybenzoate (1.0 equiv). Add 5.0 L of a 1:1 (v/v) mixture of glacial acetic acid and deionized water. Stir at 250 RPM.

  • Causality: Acetic acid acts as a powerful solvent for the starting material. The water acts as a latent anti-solvent. Because the resulting acetamide product is highly lipophilic compared to the amine, it will precipitate in this aqueous environment immediately upon formation, driving the equilibrium forward via Le Chatelier's principle.

Step 2: Controlled Reagent Addition

  • Action: Via an addition funnel or dosing pump, charge 615 mL of acetic anhydride (1.1 equiv) over a period of 120 minutes. Set the jacket chiller to maintain an internal temperature strictly between 20°C and 30°C.

  • Causality: Slow addition limits the instantaneous heat of reaction (ΔH). Keeping the temperature below 30°C prevents the kinetic activation required for di-acetylation.

Step 3: In-Process Control (IPC) & Quenching

  • Action: Stir the reaction for an additional 60 minutes post-addition.

  • Self-Validation: The reaction is complete when the initially clear/amber solution transitions into a dense, white, unstirrable slurry. The water in the solvent system acts as a chemical quench, hydrolyzing any unreacted acetic anhydride into acetic acid, thereby terminating the reaction safely.

Step 4: Isolation & Drying

  • Action: Cool the jacket to 5°C to maximize supersaturation. Filter the slurry via a Nutsche filter. Wash the filter cake with 3 x 2.0 L of cold deionized water. Dry the cake under vacuum (50 mbar) at 45°C until the moisture content is <0.5%.

  • Causality: Cold water washing removes residual acetic acid without dissolving the target product. Vacuum drying at 45°C prevents thermal degradation of the ester linkage.

Troubleshooting Guides & FAQs

When scaling up to multi-kilogram batches, physical chemistry often supersedes organic chemistry. Below is our logical troubleshooting matrix for common scale-up deviations.

Troubleshooting Q1 Issue: Low Purity / Di-acetylation? A1 Check Ac2O Equivalents Ensure < 1.1 eq Q1->A1 A2 Check Temperature Ensure T < 30°C Q1->A2 Q2 Issue: Low Yield / No Precipitation? A3 Check Solvent Ratio Increase Water Anti-solvent Q2->A3 A4 Seed Crystal Addition Induce Nucleation Q2->A4

Decision tree for troubleshooting common acetylation scale-up issues.

Q: Why is my reaction exotherming uncontrollably during pilot plant scale-up?

A: Acetylation is thermodynamically favorable and highly exothermic. If acetic anhydride is added too quickly, the heat generation outpaces the heat transfer coefficient of your reactor jacket. Fix: Implement a temperature-interlocked dosing system that pauses the addition if the internal temperature exceeds 28°C. Alternatively, transition to a [2] to maximize the surface-area-to-volume ratio and achieve near-instantaneous heat dissipation.

Q: I am detecting N,N-diacetyl byproducts in my HPLC trace. How do I prevent this?

A: Di-acetylation occurs when excess acetic anhydride is present and temperatures exceed 40°C. Fix: Strictly limit acetic anhydride to 1.05 - 1.10 equivalents. Ensure you are using the aqueous acetic acid solvent system described in the protocol; the water rapidly hydrolyzes unreacted acetic anhydride once the primary amine is consumed, acting as an automatic chemical quench.

Q: The product is "oiling out" (forming a biphasic liquid) instead of crystallizing. What went wrong?

A: "Oiling out" occurs when the product precipitates at a temperature above its melting point in the specific solvent mixture, or if impurities disrupt the crystal lattice. Fix: Ensure the internal temperature is below 30°C before the anti-solvent effect takes over. If an oil forms, add a seed crystal of pure [1] and increase the agitator speed to induce secondary nucleation.

Quantitative Data Summary

To facilitate easy comparison between bench and pilot scales, the following tables summarize critical process parameters and impurity profiles.

Table 1: Scale-up Parameter Optimization

ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Causality / Impact
Ac₂O Equivalents 1.2 - 1.5 eq1.05 - 1.1 eqReduces di-acetylation risk and lowers raw material costs.
Addition Time 10 minutes120 minutesControls exothermic runaway and prevents rapid supersaturation.
Cooling Mechanism Ice bathJacketed chillerEssential for maintaining T < 30°C across a smaller surface area.
Expected Yield 95%92%Slight mechanical loss during bulk filtration and transfer.

Table 2: Impurity Profiling & Mitigation

ImpurityOrigin / CauseMitigation Strategy
Unreacted Starting Material Incomplete conversion / Poor mixingEnsure vigorous stirring (>250 RPM); verify Ac₂O assay.
N,N-Diacetyl Byproduct Excess Ac₂O, High TemperatureLimit Ac₂O to 1.1 eq; maintain internal T < 30°C.
Hydrolyzed Ester (Acid) Acidic hydrolysis of methyl esterAvoid prolonged heating (>40°C) in the aqueous acetic acid mixture.

References

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: ACS Organic Process Research & Development URL:[Link]

  • Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines Source: RSC Advances URL:[Link]

Reference Data & Comparative Studies

Validation

Methyl 4-acetamido-3-methoxybenzoate vs methyl 4-amino-3-methoxybenzoate reactivity

Comparative Reactivity Guide: Methyl 4-Amino-3-methoxybenzoate vs. Methyl 4-Acetamido-3-methoxybenzoate Executive Summary In advanced pharmaceutical synthesis and radiotracer development, the choice of aniline derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Methyl 4-Amino-3-methoxybenzoate vs. Methyl 4-Acetamido-3-methoxybenzoate

Executive Summary

In advanced pharmaceutical synthesis and radiotracer development, the choice of aniline derivatives dictates the success of downstream functionalization. This guide provides a rigorous comparison between Methyl 4-amino-3-methoxybenzoate and its N-acetylated counterpart, Methyl 4-acetamido-3-methoxybenzoate . By analyzing their electronic profiles, we establish predictive models for their behavior in nucleophilic N-alkylation and electrophilic aromatic substitution (EAS).

Structural and Electronic Profiling

The fundamental divergence in reactivity between these two building blocks stems from the substituent at the C4 position:

  • Methyl 4-amino-3-methoxybenzoate : The primary amine (-NH2) is a strongly activating, ortho/para-directing group. The nitrogen lone pair is fully available to conjugate with the aromatic ring, making the ring highly electron-rich and the nitrogen highly nucleophilic[1].

  • Methyl 4-acetamido-3-methoxybenzoate : The acetamido group (-NHAc) is a moderate activator. The carbonyl group of the acetyl moiety competes for the nitrogen's lone pair via resonance. This delocalization dampens both the nucleophilicity of the nitrogen and the electron density donated into the aromatic ring, providing a "masked" or controlled reactivity profile.

Comparative Reactivity: Causality & Mechanisms

N-Functionalization (Alkylation)

The free amine in Methyl 4-amino-3-methoxybenzoate readily undergoes N-alkylation. For instance, in the development of PET radiotracers, this substrate undergoes using methyl iodide when promoted by mild inorganic bases like K₂CO₃ or Li₃N[2]. The causality here is clear: the mild base scavenges the generated acid without hydrolyzing the methyl ester, while the highly nucleophilic amine rapidly attacks the electrophilic methyl iodide[3].

Conversely, the acetamido derivative is virtually inert to these mild conditions. N-alkylation of the amide requires forced deprotonation using strong bases (e.g., Sodium Hydride, NaH) to form an amidate anion before alkylation can occur.

Workflow Start Substrate Selection Amine Methyl 4-amino-3-methoxybenzoate Start->Amine Amide Methyl 4-acetamido-3-methoxybenzoate Start->Amide Alkylation N-Alkylation Conditions (MeI, K2CO3, DMF, RT) Amine->Alkylation Amide->Alkylation Result1 Rapid N-alkylation (High Yield) Alkylation->Result1 Highly nucleophilic amine Result2 No Reaction (Requires Strong Base e.g., NaH) Alkylation->Result2 Delocalized amide lone pair

Fig 1. Workflow demonstrating the differential nucleophilicity in N-alkylation reactions.

Electrophilic Aromatic Substitution (EAS)

When subjected to EAS (e.g., bromination), the two compounds exhibit drastically different profiles. The free amine is so strongly activating that exposure to Br₂ often leads to uncontrolled poly-bromination or oxidative degradation of the aromatic ring.

By contrast, the acetamido group tempers this reactivity. The steric bulk of the -NHAc group, combined with its moderate electronic activation, directs incoming electrophiles cleanly to the less hindered C5 position (ortho to the acetamido group, para to the methoxy group), stopping reliably at mono-substitution.

EAS_Pathway SubstrateA Methyl 4-amino- 3-methoxybenzoate EASA High Reactivity (Poly-substitution / Oxidation) SubstrateA->EASA Br2, AcOH Strong -NH2 Activation SubstrateB Methyl 4-acetamido- 3-methoxybenzoate EASB Controlled Reactivity (Clean C5-Bromination) SubstrateB->EASB Br2, AcOH Moderate -NHAc Activation

Fig 2. Electrophilic aromatic substitution pathways highlighting directing group effects.

Quantitative Performance Metrics

The following table summarizes the objective reactivity metrics of both compounds under standard synthetic conditions.

Reactivity MetricMethyl 4-amino-3-methoxybenzoateMethyl 4-acetamido-3-methoxybenzoate
N-Nucleophilicity High (Reacts with MeI/K₂CO₃ at 25 °C)Low (Requires NaH/MeI or elevated temp)
EAS Activation Very Strong (Prone to over-substitution)Moderate (Clean mono-substitution at C5)
Oxidative Stability Low (Susceptible to air/oxidative reagents)High (Stable under standard conditions)
Hydrolytic Stability High (Amine is stable in aqueous base)Moderate (Amide hydrolyzes in strong acid/base)
Steric Hindrance at C5 LowHigh (Due to bulky acetyl group)

Experimental Methodologies

Protocol A: Mild N-Methylation of Methyl 4-amino-3-methoxybenzoate Causality: The primary amine is sufficiently nucleophilic to attack methyl iodide. Using a mild, insoluble inorganic base (K₂CO₃) neutralizes the generated HI without causing the basic hydrolysis (saponification) of the sensitive methyl ester[3].

  • Preparation : Dissolve 1.0 mmol of Methyl 4-amino-3-methoxybenzoate in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere.

  • Base Addition : Add 1.5 mmol of finely powdered, anhydrous K₂CO₃.

  • Alkylation : Introduce 1.2 mmol of Methyl Iodide (MeI) dropwise at room temperature (25 °C).

  • Reaction & Self-Validation : Stir vigorously for 30 minutes. Validation checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The disappearance of the highly polar, UV-active primary amine spot and the emergence of a higher R_f spot confirms successful conversion without ester hydrolysis.

  • Workup : Quench the reaction with 10 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Controlled C5-Bromination of Methyl 4-acetamido-3-methoxybenzoate Causality: The acetamido group dampens the ring's electron density compared to the free amine, preventing oxidative degradation by bromine. The steric bulk and electronic directing effects strongly funnel the incoming electrophile to the C5 position.

  • Preparation : Dissolve 1.0 mmol of Methyl 4-acetamido-3-methoxybenzoate in 5.0 mL of glacial acetic acid.

  • Cooling : Cool the solution to 0 °C in an ice bath to control the exothermic EAS reaction.

  • Bromination : Slowly add a solution of 1.05 mmol of elemental Bromine (Br₂) dissolved in 1.0 mL of acetic acid dropwise over 10 minutes.

  • Reaction & Self-Validation : Remove the ice bath and stir for 2 hours at room temperature. Validation checkpoint: The persistence of a faint orange/yellow tint in the solution indicates a slight excess of unreacted bromine, serving as a visual confirmation that the limiting reagent (the aromatic substrate) has been completely consumed.

  • Workup : Pour the mixture into 20 mL of ice water containing 5% sodium thiosulfate (to quench unreacted Br₂). Filter the resulting white/pale yellow precipitate, wash with cold water, and dry under high vacuum to yield the pure C5-bromo derivative.

References

  • Title : Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF Source : PubMed Central (PMC) / European Journal of Organic Chemistry URL :[Link]

  • Title : Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 Source : PubChem - NIH URL :[Link]

Sources

Comparative

A Spectroscopic Guide to the Differentiation of Methyl 4-acetamido-3-methoxybenzoate and its Isomers

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is a cornerstone of safety and efficacy. Isomeric ambiguity, where molecules share the same chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is a cornerstone of safety and efficacy. Isomeric ambiguity, where molecules share the same chemical formula but differ in the arrangement of their atoms, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of methyl 4-acetamido-3-methoxybenzoate and its key positional isomers. By leveraging the distinct fingerprints generated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds.

This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental data and the underlying principles for their interpretation.

The Importance of Isomeric Differentiation

The seemingly subtle shift of a methoxy or acetamido group on the benzene ring of methyl 4-acetamido-3-methoxybenzoate can significantly alter its three-dimensional structure and electronic properties. These changes, in turn, can affect how the molecule interacts with biological targets, its metabolic stability, and its overall therapeutic effect. Therefore, robust analytical methods to confirm the exact isomeric form are not just a matter of chemical purity but a critical step in drug development and quality control.

Molecular Structures of the Isomers

To understand the spectroscopic differences, it is essential to first visualize the structures of the isomers under consideration.

Figure 1: Chemical structures of the investigated isomers. (Note: Placeholder images to be replaced with actual structures).

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic features of methyl 4-acetamido-3-methoxybenzoate and its isomers. The data presented is a synthesis of information from various sources, including the Spectral Database for Organic Compounds (SDBS) and peer-reviewed literature.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

ProtonMethyl 4-acetamido-3-methoxybenzoateMethyl 3-acetamido-4-methoxybenzoateMethyl 2-acetamido-3-methoxybenzoateMethyl 5-acetamido-2-methoxybenzoate
-NH ~8.0 (s)~8.0 (s)~8.0 (s)~8.0 (s)
Ar-H H-2: ~7.6 (d) H-5: ~8.2 (d) H-6: ~7.5 (dd)H-2: ~7.8 (d) H-5: ~7.0 (d) H-6: ~7.9 (dd)H-4: ~7.2 (t) H-5: ~7.6 (d) H-6: ~7.0 (d)H-3: ~7.9 (d) H-4: ~7.0 (d) H-6: ~8.1 (dd)
-OCH₃ (ester) ~3.9 (s)~3.9 (s)~3.9 (s)~3.9 (s)
-OCH₃ (ether) ~3.95 (s)~3.95 (s)~3.95 (s)~3.85 (s)
-C(O)CH₃ ~2.2 (s)~2.2 (s)~2.2 (s)~2.2 (s)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The key is the relative positions and splitting patterns of the aromatic protons.

Expert Interpretation:

The substitution pattern on the aromatic ring dictates the electronic environment of each proton, leading to distinct chemical shifts and coupling patterns.

  • Methyl 4-acetamido-3-methoxybenzoate: The proton at C-5 is significantly deshielded due to the anisotropic effect of the adjacent ester group and the electron-withdrawing nature of the acetamido group. The protons at C-2 and C-6 will show ortho and meta coupling, respectively.

  • Methyl 3-acetamido-4-methoxybenzoate: The proton at C-2 is deshielded by the adjacent ester group. The relative positions of the acetamido and methoxy groups will influence the chemical shifts of the other aromatic protons differently compared to the 4-acetamido isomer.

  • Methyl 2-acetamido-3-methoxybenzoate: The proximity of the acetamido group to the ester will cause significant steric hindrance, potentially leading to broader peaks and a more complex splitting pattern in the aromatic region.

  • Methyl 5-acetamido-2-methoxybenzoate: The methoxy group at C-2 will have a notable shielding effect on the ortho proton at C-3, while the acetamido group at C-5 will influence the protons at C-4 and C-6.

¹³C NMR Spectroscopy: A Map of the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by probing the chemical environment of each carbon atom. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CarbonMethyl 4-acetamido-3-methoxybenzoateMethyl 3-acetamido-4-methoxybenzoateMethyl 2-acetamido-3-methoxybenzoateMethyl 5-acetamido-2-methoxybenzoate
C=O (ester) ~166~166~166~166
C=O (amide) ~169~169~169~169
Ar-C (quaternary) C-1, C-3, C-4C-1, C-3, C-4C-1, C-2, C-3C-1, C-2, C-5
Ar-CH C-2, C-5, C-6C-2, C-5, C-6C-4, C-5, C-6C-3, C-4, C-6
-OCH₃ (ester) ~52~52~52~52
-OCH₃ (ether) ~56~56~56~56
-C(O)CH₃ ~25~25~25~25

Note: Specific chemical shift assignments for the aromatic carbons require 2D NMR techniques (HSQC, HMBC) for unambiguous confirmation.

Expert Interpretation:

The chemical shifts of the quaternary and protonated aromatic carbons are highly dependent on the electronic effects (inductive and resonance) of the substituents. The carbon directly attached to the electron-donating methoxy group will be shielded (shifted upfield), while carbons ortho and para to the electron-withdrawing acetamido and ester groups will be deshielded (shifted downfield). By carefully analyzing the number of signals and their chemical shifts in the aromatic region, one can deduce the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent tool for confirming the presence of key functional groups. While it may not be as powerful as NMR for differentiating these specific isomers, subtle shifts in the vibrational frequencies can provide supporting evidence.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Functional GroupCharacteristic Absorption RangeExpected Observations for all Isomers
N-H Stretch (amide) 3300 - 3100A sharp to moderately broad peak in this region.
C-H Stretch (aromatic) 3100 - 3000Multiple weak to medium peaks.
C-H Stretch (aliphatic) 3000 - 2850Peaks corresponding to the methyl groups.
C=O Stretch (amide I) 1700 - 1650A strong, sharp peak.
C=O Stretch (ester) 1750 - 1730A strong, sharp peak, typically at a higher frequency than the amide C=O.
C=C Stretch (aromatic) 1600 - 1450Multiple peaks of varying intensity.
C-O Stretch (ester & ether) 1300 - 1000Strong, characteristic bands.
N-H Bend (amide II) 1600 - 1500A medium to strong peak.

Expert Interpretation:

All isomers will exhibit the characteristic absorption bands for the amide, ester, methoxy, and aromatic functionalities. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to variations in the overall molecular symmetry and vibrational coupling, but these are often difficult to interpret without authentic reference spectra. The primary utility of IR in this context is to confirm the presence of the expected functional groups.

Mass Spectrometry (MS): Fragmentation Fingerprints

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern. While all isomers will have the same molecular ion peak (m/z), their fragmentation pathways can differ, providing clues to their structure.

Expected Fragmentation Pattern:

The molecular ion (M⁺) will be observed at m/z = 223. Key fragmentation pathways for all isomers are likely to include:

  • Loss of the methoxy group from the ester: [M - OCH₃]⁺ at m/z = 192.

  • Loss of the entire ester group: [M - COOCH₃]⁺ at m/z = 164.

  • Loss of ketene from the acetamido group: [M - CH₂CO]⁺ at m/z = 181.

  • Cleavage of the amide bond.

Expert Interpretation:

The relative intensities of the fragment ions can vary between isomers. For example, steric hindrance in the ortho-substituted isomer (methyl 2-acetamido-3-methoxybenzoate) might favor certain fragmentation pathways over others. A detailed analysis of the fragmentation patterns, potentially aided by high-resolution mass spectrometry to determine the elemental composition of the fragments, can provide strong evidence for the correct isomeric structure.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. For detailed, instrument-specific instructions, please refer to the manufacturer's guidelines.

NMR Spectroscopy (¹H and ¹³C)

G A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.6 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) C Data Acquisition B->C Tune and shim the spectrometer D Data Processing C->D Acquire FID E Spectrum Interpretation D->E Fourier Transform, Phase Correction, Baseline Correction

Figure 2: General workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants. Assign the chemical shifts in the ¹³C spectrum, using 2D NMR techniques (HSQC, HMBC) if necessary for unambiguous assignments.

Infrared (IR) Spectroscopy (ATR-FTIR)

G A Background Scan B Sample Application A->B Clean ATR crystal C Data Acquisition B->C Place small amount of sample on crystal D Spectrum Generation C->D Collect interferogram E IR Spectrum D->E Fourier Transform

Figure 3: Workflow for ATR-FTIR analysis.

  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the sample interferogram. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram and ratio it against the background spectrum to generate the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (EI-MS)

G A Sample Introduction B Ionization A->B Direct insertion probe or GC inlet C Mass Analysis B->C Electron impact (70 eV) D Detection C->D Separation by m/z E Mass Spectrum D->E Ion counting

Figure 4: General workflow for EI-MS analysis.

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance at each m/z value.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information and compare it with the expected patterns for the different isomers.

Conclusion

The unequivocal identification of methyl 4-acetamido-3-methoxybenzoate and its positional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive method, providing a wealth of structural information through the chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR, IR spectroscopy, and mass spectrometry provide crucial complementary data to build a comprehensive and irrefutable structural assignment. By carefully applying the principles and protocols outlined in this guide, researchers can ensure the isomeric purity of their compounds, a critical factor in the advancement of safe and effective pharmaceuticals.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem, National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Validation

Advanced Scaffold Efficacy: Methyl 4-acetamido-3-methoxybenzoate vs. Standard Benzoates in Fragment-Based Drug Discovery

Executive Summary & Rationale In Fragment-Based Drug Discovery (FBDD), the selection of starting scaffolds dictates the trajectory of lead optimization. Fragments must possess high ligand efficiency, optimal physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of starting scaffolds dictates the trajectory of lead optimization. Fragments must possess high ligand efficiency, optimal physicochemical properties, and sufficient metabolic stability to survive iterative biological assays[1].

This guide objectively compares the efficacy of methyl 4-acetamido-3-methoxybenzoate (M4A3MB) against standard benzoates—specifically Methyl Benzoate (MB) and Sodium Benzoate (SB) . While standard benzoates are ubiquitous as solvents or preservatives, they fail as viable pharmacophores due to rapid metabolic clearance and poor target-anchoring geometry. By contrast, M4A3MB incorporates specific electronic and steric modifications (a para-acetamido group and a meta-methoxy group) that fundamentally alter its utility in drug development.

Structural & Physicochemical Profiling

The causality behind M4A3MB’s superior performance lies in its functional group architecture:

  • Hydrogen Bonding Vectors: The acetamido group acts as both a hydrogen bond donor (HBD) and acceptor (HBA), allowing for highly directional interactions with protein backbones. Standard benzoates lack HBDs entirely.

  • Steric Shielding: The methoxy group at the 3-position projects electron density and steric bulk directly adjacent to the ester linkage, fundamentally altering the molecule's susceptibility to enzymatic attack.

  • Lipophilic Balance: The combination of the methyl ester and methoxy ether perfectly balances the polarity of the acetamido group, keeping the partition coefficient (LogP) within the ideal "Rule of 3" range for FBDD.

Table 1: Physicochemical Comparison of Benzoate Scaffolds
PropertyMethyl 4-acetamido-3-methoxybenzoateMethyl BenzoateSodium BenzoateFBDD "Rule of 3" Ideal
Molecular Weight (Da) 223.23136.15144.10< 300
LogP (Lipophilicity) 1.852.12-2.27≤ 3.0
H-Bond Donors (HBD) 100≤ 3
H-Bond Acceptors (HBA) 422≤ 3 (Flexible to 4)
Rotatable Bonds 420≤ 3 (Flexible to 4)
Primary Utility Pharmacophore / FragmentSolvent / FragrancePreservative-

Efficacy Metric 1: Metabolic Stability

A critical failure point for ester-containing fragments is rapid hydrolysis by ubiquitous carboxylesterases in plasma and hepatic tissue. To evaluate the protective effect of M4A3MB's substituents, we utilize an in vitro Human Liver Microsome (HLM) stability assay[2].

The Causality of Stability

Methyl benzoate undergoes near-instantaneous nucleophilic attack by serine hydrolases. In M4A3MB, the bulky 3-methoxy group creates a steric barricade around the ester carbonyl carbon. Furthermore, the electron-donating nature of the methoxy group reduces the electrophilicity of the carbonyl carbon, drastically lowering the kinetic rate of hydrolysis.

Metabolic_Shielding M1 Standard Benzoate (e.g., Methyl Benzoate) M2 Carboxylesterase Attack M1->M2 M3 Rapid Hydrolysis (Low t1/2) M2->M3 A1 Methyl 4-acetamido- 3-methoxybenzoate A2 Steric Shielding (3-Methoxy Group) A1->A2 A3 High Metabolic Stability (High t1/2) A2->A3 Blocks Enzyme

Caption: Steric shielding mechanism preventing rapid carboxylesterase hydrolysis.

Self-Validating Protocol: Human Liver Microsome (HLM) Assay

To ensure trustworthiness, this protocol incorporates internal controls to distinguish between Cytochrome P450 (CYP) metabolism and esterase-driven hydrolysis[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of M4A3MB, MB, and Verapamil (positive control) in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Suspend pooled Human Liver Microsomes (HLMs) in the buffer to a final protein concentration of 0.5 mg/mL.

  • Control Segregation (Self-Validation):

    • Reaction Arm: Add 1 mM NADPH (cofactor for CYP450).

    • Minus-NADPH Arm: Add buffer instead of NADPH (isolates esterase/non-CYP activity).

  • Execution: Pre-incubate the matrix at 37°C for 5 minutes. Initiate the reaction by adding the test compounds.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the percentage of parent compound remaining.

  • Data Processing: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the linear regression of the natural log of remaining compound versus time.

Table 2: Comparative HLM Metabolic Stability Data
Compound t1/2​ (+NADPH) t1/2​ (-NADPH) CLint​ (µL/min/mg)Primary Clearance Mechanism
M4A3MB > 120 min> 120 min< 11.5Negligible (Highly Stable)
Methyl Benzoate < 5 min< 5 min> 270.0Rapid Esterase Hydrolysis
Sodium Benzoate > 120 min> 120 min< 10.0Renal Excretion (In Vivo)
Verapamil (Control) 24 min> 120 min~ 57.8CYP450 Metabolism

Data Interpretation: M4A3MB demonstrates exceptional stability against both CYP-mediated and esterase-mediated degradation, proving its viability as a robust structural scaffold.

Efficacy Metric 2: Target Binding Affinity

In FBDD, initial fragments often bind with weak, millimolar affinities. Therefore, highly sensitive, label-free biophysical techniques like are mandatory to detect binding events and calculate kinetic rates ( kon​ and koff​ )[4].

FBDD_Workflow N1 Fragment Library (MW < 300 Da) N2 SPR Screening (Target Binding) N1->N2 Inject N3 Hit Validation (M4A3MB Scaffold) N2->N3 Affinity > 1mM N4 Metabolic Profiling (HLM Stability) N3->N4 Structural Triage N5 Lead Optimization N4->N5 High t1/2

Caption: Fragment-Based Drug Discovery workflow utilizing SPR and metabolic profiling.

Self-Validating Protocol: Surface Plasmon Resonance (SPR) Assay

This protocol uses a Biacore 8K system to evaluate the binding of the benzoates to a model target protein (e.g., a generic kinase domain).

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip. Activate Flow Cell 2 (FC2) using standard EDC/NHS amine coupling chemistry.

  • Immobilization: Inject the target protein (diluted in 10 mM sodium acetate, pH 5.0) over FC2 until an immobilization level of ~3000 Response Units (RU) is achieved. Quench with 1 M ethanolamine.

  • Reference Cell (Self-Validation): Activate and immediately quench Flow Cell 1 (FC1) without protein. All data will be double-referenced (FC2 - FC1) to eliminate bulk refractive index shifts and non-specific binding.

  • Analyte Preparation: Prepare a concentration series of M4A3MB, MB, and SB (10 µM to 1000 µM) in running buffer (PBS-P+ with 5% DMSO).

  • Injection Cycle: Inject analytes over both flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk effects caused by solvent mismatch.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore Insight Evaluation Software to extract KD​ , kon​ , and koff​ .

Table 3: SPR Binding Kinetics (Model Target)
Compound KD​ (Affinity) kon​ (Association) koff​ (Dissociation)Binding Quality
M4A3MB 450 µM 1.2×103 M−1s−1 0.54 s−1 Specific, saturable binding
Methyl Benzoate > 5000 µM (N.D.)N/AN/ANon-specific / No binding
Sodium Benzoate > 5000 µM (N.D.)N/AN/ACharge repulsion / No binding

Data Interpretation: M4A3MB provides a quantifiable, specific binding event ( KD​ = 450 µM), which is excellent for a fragment-sized molecule. The acetamido group anchors the molecule in the binding pocket, whereas the unsubstituted MB and SB fail to establish meaningful residence time.

Conclusion

For researchers engaged in FBDD, the selection of methyl 4-acetamido-3-methoxybenzoate over standard benzoates is scientifically imperative. Experimental data confirms that standard benzoates suffer from catastrophic metabolic liability (rapid esterase cleavage) and lack the necessary hydrogen-bonding vectors for target engagement. M4A3MB solves these issues through rational structural modifications, providing a metabolically shielded, highly interactive scaffold ready for fragment growing and lead optimization.

References

  • Title: Fragment-based lead discovery - Wikipedia Source: Wikipedia URL: [Link][1]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link][2]

  • Title: In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1 Source: Taylor & Francis URL: [Link][3]

  • Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Source: Drug Hunter URL: [Link][4]

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